niobium;oxotungsten;titanium
Description
Evolution of Research in Complex Transition Metal Oxides
The exploration of complex transition metal oxides has been driven by the quest for materials with novel functionalities. icmab.es Initially, research focused on simple binary oxides, but the field has progressively moved towards more intricate multi-metal oxide systems. This evolution was spurred by the realization that combining different transition metals can lead to synergistic effects and properties not achievable with single-metal oxides. icmab.esrsc.org
Advances in synthesis techniques, such as sol-gel methods, hydrothermal synthesis, and solid-state reactions, have been pivotal in this progression. researchgate.netacs.org These methods allow for precise control over the stoichiometry and structure of the resulting materials. Furthermore, the development of advanced characterization techniques, including high-resolution transmission electron microscopy (HRTEM) and synchrotron X-ray diffraction, has provided unprecedented insight into the complex atomic arrangements and electronic structures of these materials. researchgate.netwiley.com
The table below provides a brief overview of key developments in the research of complex transition metal oxides.
| Decade | Key Research Focus | Notable Advancements |
| 1960s-1970s | Fundamental crystallographic studies of binary and simple ternary oxides. | Discovery of crystallographic shear structures in oxides of niobium and tungsten. wiley.comcam.ac.uk |
| 1980s-1990s | Exploration of electronic and magnetic properties. | Identification of high-temperature superconductivity in cuprate (B13416276) perovskites, sparking broader interest in complex oxides. annualreviews.org |
| 2000s-2010s | Focus on nanomaterials and thin films for advanced applications. | Development of nanostructured oxides with enhanced catalytic and energy storage properties. researchgate.netrsc.org |
| 2020s-Present | Design of multi-metal oxide systems with tailored functionalities. | Emergence of niobium-tungsten-titanium oxides for high-rate energy storage and electrocatalysis. rsc.orgresearchgate.net |
Early Crystallographic Studies of Niobium, Tungsten, and Titanium Oxides
The foundational understanding of niobium-oxotungsten-titanium systems is rooted in the early crystallographic studies of the individual and binary oxides of these elements. Seminal work in the mid-20th century by researchers like Wadsley and Roth laid the groundwork by elucidating the complex crystal structures of various niobium and tungsten oxides. wiley.comcam.ac.uk They introduced the concept of "crystallographic shear," a mechanism that describes how seemingly simple structures, like the ReO₃-type, can adapt to changes in stoichiometry by forming extended planar defects. researchgate.netcam.ac.uk
These early investigations revealed that oxides of niobium, tungsten, and titanium often form block-like structures composed of corner-sharing metal-oxygen octahedra. researchgate.netacs.org The size and arrangement of these blocks, and the way they are joined, give rise to a vast array of distinct crystal structures, each with its own unique properties. For instance, the Nb₂O₅-WO₃ and TiO₂-Nb₂O₅ phase diagrams were found to contain numerous stable, ordered phases with intricate structures. wiley.comcam.ac.uk
Neutron powder diffraction has been a crucial tool in these studies, as the different scattering lengths of niobium and titanium allow for the determination of their specific locations within the crystal lattice. cam.ac.uk These studies have shown that the distribution of cations is often not random, with certain crystallographic sites showing a preference for one type of metal ion over another. wiley.com This cation ordering has a significant impact on the material's electronic and electrochemical properties.
The table below summarizes some of the key crystallographic features of binary oxides relevant to the niobium-oxotungsten-titanium system.
| Compound | Crystal System | Key Structural Feature |
| H-Nb₂O₅ | Monoclinic | Crystallographic shear structure. researchgate.net |
| TiNb₂O₇ | Monoclinic | Structure built from (3 × 3)∞ blocks. wiley.com |
| Ti₂Nb₁₀O₂₉ | Monoclinic/Orthorhombic | Composed of (3 × 4) blocks. osti.gov |
| Nb₁₂WO₃₃ | Monoclinic | Wadsley-Roth phase with (3 × 4)∞ ReO₃-type blocks. wiley.com |
Emergence of Niobium-Oxotungsten-Titanium Systems in Advanced Materials Research
Building upon the fundamental crystallographic knowledge, research into ternary systems containing niobium, tungsten, and titanium began to gain momentum. The combination of these three elements in a single oxide phase was found to offer a unique synergy, leading to materials with enhanced performance characteristics for specific applications. researchgate.net
A primary driver for the investigation of niobium-oxotungsten-titanium systems has been the field of high-power lithium-ion batteries. wiley.comresearchgate.net Oxides based on niobium and titanium, particularly those with crystallographic shear structures, are considered promising anode materials due to their open crystal structures that facilitate rapid lithium-ion diffusion. researchgate.netosti.gov The incorporation of tungsten into these structures can further modify the electronic conductivity and structural stability of the material. researchgate.netacs.org
The synthesis of these complex oxides is often achieved through high-temperature solid-state reactions, where precursor oxides like TiO₂, Nb₂O₅, and WO₃ are mixed and calcined. acs.org The properties of the final material, including its phase composition and particle size, are highly dependent on the synthesis conditions and the characteristics of the precursor materials. acs.org
Recent research has focused on understanding the lithiation mechanisms in these complex oxides and correlating them with their crystal structures. wiley.com For example, studies on materials like Nb₁₆W₅O₅₅ have revealed extremely fast lithium transport, approaching that of a liquid, which enables high-rate charging and discharging. core.ac.uk This has significant implications for the development of next-generation energy storage devices.
The table below highlights some of the niobium-tungsten-titanium oxide systems and their potential applications.
| System | Key Properties | Potential Applications |
| TiNb₂₄O₆₂ | High theoretical capacity. cam.ac.uk | High-voltage anode for lithium-ion batteries. cam.ac.uk |
| Nb-W Oxides | High volumetric charge storage densities at high rates. researchgate.net | Anodes for lithium-ion batteries. researchgate.net |
| Ti-Nb-W Oxides | Tunable electronic and ionic conductivity. cam.ac.uksciopen.com | High-power energy storage, electrocatalysis. rsc.orgsciopen.com |
Properties
CAS No. |
117386-25-1 |
|---|---|
Molecular Formula |
NbOTiW |
Molecular Weight |
340.61 g/mol |
IUPAC Name |
niobium;oxotungsten;titanium |
InChI |
InChI=1S/Nb.O.Ti.W |
InChI Key |
DURIFSMBEMAMRS-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ti].[Nb] |
Origin of Product |
United States |
Nomenclature and Classification of Niobium Oxotungsten Titanium Compounds
Systematics of Ternary Nb-W-Ti-O Phases
The systematic study of the ternary niobium-tungsten-titanium oxide (Nb-W-Ti-O) system reveals a landscape of structurally intricate phases. These materials are often explored for their potential in applications like high-rate energy storage. rsc.orgnature.com The introduction of titanium into niobium tungsten oxide frameworks, or tungsten into niobium titanium oxides, allows for the tailoring of crystallographic structures. This "cation-engineering" can create distinct crystallographic domains and new, unprecedented phases. rsc.org
The complexity of these ternary oxides stems from the varied structural chemistry found in the constituent pseudo-binary systems, such as Nb₂O₅-WO₃ and Nb₂O₅-TiO₂. wiley.comacs.org These systems are characterized by multifaceted octahedral frameworks derived from the ReO₃-type structure. acs.org The ability to form different structure types, like block phases and bronze-like structures, accommodates a range of oxygen-to-metal ratios. acs.org Research into these ternary systems is often motivated by the discovery of interesting properties in related binary or other ternary oxide families, prompting exploration of phases with similar structural motifs. nature.com Tailoring the composition within the Nb-W-Ti-O system offers a strategy to optimize properties by modifying the underlying crystal structure. rsc.org
Distinct Stoichiometries and Polymorphs within the Nb-W-Ti-O System
The Nb-W-Ti-O system and its related binary subsystems exhibit a remarkable variety of stoichiometries and polymorphs. These phases are primarily distinguished by the size and arrangement of their constituent metal-oxygen polyhedral blocks.
The niobium-tungsten-oxide system is rich with complex phases, often characterized by their potential for fast lithium-ion intercalation. cam.ac.ukresearchgate.net Two prominent examples are Nb₁₆W₅O₅₅ and Nb₁₈W₁₆O₉₃. cam.ac.ukcore.ac.uk
Nb₁₆W₅O₅₅ : This compound possesses a crystallographic shear structure, which is a variation of the ReO₃ crystal structure. researchgate.netnih.gov It is built from 4x5 blocks of corner-sharing (Nb,W)O₆ octahedra. researchgate.netscispace.com These blocks are joined along crystallographic shear planes, and the corners of the blocks are connected by (Nb,W)O₄ tetrahedra. researchgate.net Nb₁₆W₅O₅₅ is considered a metastable phase in the Nb₂O₅–WO₃ phase diagram. core.ac.uk
Nb₁₈W₁₆O₉₃ : In contrast, Nb₁₈W₁₆O₉₃ adopts a structure related to tetragonal tungsten bronze. cam.ac.ukcore.ac.ukresearchgate.net It features a superstructure with pentagonal tunnels that are partially occupied by –W–O– chains, forming pentagonal bipyramids. core.ac.ukresearchgate.net This open framework facilitates rapid ion diffusion. researchgate.net
Both of these materials demonstrate that complex oxide structures can enable high-rate electrochemical processes even in micrometer-sized particles, challenging the conventional need for nanomaterials. cam.ac.ukresearchgate.net The random distribution of niobium and tungsten atoms throughout the metal sites in these structures is thought to prevent the kind of long-range lithium ordering that can inhibit high-rate performance. core.ac.uk
Table 1: Comparison of Nb₁₆W₅O₅₅ and Nb₁₈W₁₆O₉₃
| Feature | Nb₁₆W₅O₅₅ | Nb₁₈W₁₆O₉₃ |
| Structural Family | Crystallographic Shear (Wadsley-Roth) cam.ac.ukresearchgate.net | Tetragonal Tungsten Bronze-like cam.ac.ukresearchgate.net |
| Basic Building Block | 4x5 blocks of (Nb,W)O₆ octahedra core.ac.ukresearchgate.net | Superstructure of tetragonal tungsten bronze researchgate.net |
| Key Structural Motif | Crystallographic shear planes, corner-linking tetrahedra researchgate.net | Pentagonal tunnels partially filled with –W–O– chains core.ac.ukresearchgate.net |
| Phase Diagram Status | Metastable member of Nb₂O₅–WO₃ system core.ac.uk | Orthorhombic superstructure of tetragonal tungsten bronze core.ac.uk |
The TiO₂–Nb₂O₅ phase diagram is home to several well-established ternary compounds, each with a distinct stoichiometry and structure. scispace.com These phases, including TiNb₂O₇, Ti₂Nb₁₀O₂₉, and TiNb₂₄O₆₂, are all part of a homologous series of structurally related crystallographic shear structures. wiley.comacs.org
TiNb₂O₇ : This compound, with a 1:1 molar ratio of TiO₂ to Nb₂O₅, has a monoclinic crystal structure (space group C2/m) built from 3x3 blocks of (Ti/Nb)O₆ octahedra. wiley.comosti.govmaterialsproject.org It is the first of the so-called "block" phases, which later became known as Wadsley-Roth phases. osti.gov Only one polymorph, the monoclinic form, is known for TiNb₂O₇. osti.gov
Ti₂Nb₁₀O₂₉ : Representing a 2:5 ratio of TiO₂:Nb₂O₅, this phase consists of 3x4 blocks of octahedra. scispace.comosti.gov It exists in two polymorphs: a low-temperature monoclinic form (m-Ti₂Nb₁₀O₂₉) and a high-temperature orthorhombic form (o-Ti₂Nb₁₀O₂₉). scispace.comosti.gov The two polymorphs differ only in the long-range stacking sequence of the blocks. osti.gov
TiNb₂₄O₆₂ : As the most niobium-rich phase in this series (1:12 ratio of TiO₂:Nb₂O₅), TiNb₂₄O₆₂ also features a structure based on 3x4 blocks of octahedra. acs.orgresearchgate.netiucr.org However, unlike Ti₂Nb₁₀O₂₉, its structure also incorporates tetrahedral sites at the corners of the blocks. scispace.comacs.org Neutron diffraction studies have shown a preference for titanium to occupy specific edge-shared octahedral sites within the structure. scispace.comacs.org
Systematic studies comparing these phases have found that their electrochemical properties, such as capacity and rate performance, are dependent on the Ti:Nb ratio. bwise.krcam.ac.ukrsc.org For instance, TiNb₂O₇ has been shown to exhibit better cycling and rate performance compared to the more niobium-rich compositions. bwise.krcam.ac.uk
Table 2: Key Stoichiometries in the TiO₂–Nb₂O₅ System
| Compound | Molar Ratio (TiO₂:Nb₂O₅) | Block Size | Polymorphs | Key Structural Features |
| TiNb₂O₇ | 1:1 acs.org | 3x3 wiley.comosti.gov | Monoclinic (C2/m) wiley.comosti.gov | First known "block" phase osti.gov |
| Ti₂Nb₁₀O₂₉ | 2:5 acs.org | 3x4 scispace.comosti.gov | Monoclinic (low T), Orthorhombic (high T) scispace.comosti.gov | Polymorphs differ in block stacking sequence osti.gov |
| TiNb₂₄O₆₂ | 1:12 acs.org | 3x4 acs.orgresearchgate.net | Monoclinic (C2) researchgate.net | Contains additional tetrahedral sites at block corners scispace.comacs.org |
The creation of mixed or multi-cation oxides within the Nb-Ti-W-O system is a strategy to design materials with tailored properties. rsc.orggoogle.com These compositions can be viewed as solid solutions or complex ordered structures that combine features from the constituent binary and ternary systems. For example, research has focused on creating titanium niobium tungsten oxides (TNWO) that feature engineered crystallographic domains with distinct shear planes. rsc.org
These mixed-cation approaches aim to harness the benefits of each component. For instance, niobium-based oxides offer high working potentials and open frameworks, while the inclusion of tungsten can introduce multi-electron redox capabilities. rsc.org The synthesis of these materials can involve various methods, including solid-state reactions and hydro-thermal techniques, to form phases that may not be present in equilibrium phase diagrams. rsc.orgrsc.org The resulting materials can exhibit unique structural arrangements, such as super-large block units, which are not observed in the simpler ternary systems and can further enhance properties like ionic diffusion. rsc.org
Structural Families: Wadsley-Roth, Block-Type, and Bronze-Like Structures
The crystal chemistry of niobium, tungsten, and titanium oxides is dominated by a few key structural families that are defined by the connectivity of their metal-oxygen octahedra.
Wadsley-Roth and Block-Type Structures : These two terms are often used interchangeably and describe a vast family of compounds built from rectangular blocks of corner-sharing ReO₃-type octahedra. wiley.comnih.govosti.gov The blocks are infinite in one dimension and are joined along "crystallographic shear planes" where the octahedra share edges instead of corners. nih.govnih.govacs.org The size of the blocks is denoted as (n x m), representing the number of octahedra along the length and width. wiley.com Phases like TiNb₂O₇ (3x3 blocks), Ti₂Nb₁₀O₂₉ (3x4 blocks), and Nb₁₆W₅O₅₅ (4x5 blocks) are classic examples of this family. wiley.comresearchgate.netosti.gov These structures are of great interest because the open frameworks and shear planes can provide facile pathways for ion diffusion. wiley.comnih.gov
Bronze-Like Structures : This family is typified by the tungsten bronzes. Their structures are characterized by a framework of corner-sharing octahedra that creates tunnels of various shapes (e.g., triangular, square, pentagonal, hexagonal). mpg.de These tunnels can host guest ions or, in some cases, be partially filled by additional metal-oxygen chains. researchgate.net Nb₁₈W₁₆O₉₃ is a prime example of a complex oxide with a bronze-like structure. cam.ac.ukresearchgate.net It is a superstructure of the classic tetragonal tungsten bronze, where pentagonal tunnels are partially filled, creating pentagonal bipyramids. core.ac.ukresearchgate.net These open tunnel structures are also known to facilitate rapid ion transport. researchgate.net
The stability and specific arrangement within these structural families are influenced by factors like cation size, oxidation state, and synthesis conditions. nih.gov For example, in Wadsley-Roth phases, cations with higher oxidation states tend to occupy sites that minimize the number of shared edges (i.e., in the center of the blocks), while lower-valent cations accumulate at the edge-sharing shear boundaries. scispace.comnih.gov
Advanced Synthesis Methodologies for Niobium Oxotungsten Titanium Compounds
High-Temperature Solid-State Reaction Techniques
The high-temperature solid-state reaction method is a conventional and widely utilized approach for producing polycrystalline mixed-metal oxides. This technique, often referred to as the ceramic method, relies on the thermal diffusion of ions between solid precursor materials at elevated temperatures. The general process involves intimately mixing stoichiometric amounts of high-purity precursor powders, such as simple oxides (e.g., Titanium(IV) oxide, Niobium(V) oxide, Tungsten(VI) oxide), carbonates, or nitrates. The mixture is then subjected to one or more high-temperature calcination steps, often with intermediate grinding stages to ensure complete reaction and chemical homogeneity [10, 14].
Research into the synthesis of Niobium-Oxotungsten-Titanium oxides via this route has demonstrated the formation of single-phase solid solutions with a rutile-type crystal structure. For instance, the synthesis of compounds with the general formula (Ti₁₋ₓ₋ᵧNbₓWᵧ)O₂ is typically achieved by calcining a mechanically milled mixture of the constituent metal oxides at temperatures ranging from 1000 °C to 1300 °C for several hours in an air atmosphere . The primary driving force for the reaction is the reduction of the system's Gibbs free energy through the formation of a thermodynamically stable mixed-oxide phase. Key parameters influencing the final product include calcination temperature, duration, heating/cooling rates, and the surrounding atmosphere. Higher temperatures and longer reaction times generally promote better crystallinity and larger grain growth, but can also lead to a loss of surface area .
| Precursors | Molar Ratio (Ti:Nb:W) | Calcination Temp. (°C) | Duration (h) | Resulting Phase/Morphology | Reference |
|---|---|---|---|---|---|
| TiO₂, Nb₂O₅, WO₃ | 0.90 : 0.05 : 0.05 | 1100 | 10 | Single-phase rutile solid solution; microcrystalline powder | |
| TiO₂, Nb₂O₅, WO₃ | 0.95 : 0.025 : 0.025 | 1250 | 6 | Highly crystalline rutile phase; significant grain growth | |
| TiO₂, Nb₂O₅, WO₃ | 0.80 : 0.10 : 0.10 | 1000-1300 | 4-12 | Phase evolution from mixed oxides to single-phase rutile above 1150°C |
The success of the solid-state reaction is profoundly dependent on the characteristics of the starting precursors. The particle size, morphology, crystal phase, and chemical reactivity of the initial powders directly impact the reaction kinetics and the homogeneity of the final product. For the synthesis of Niobium-Oxotungsten-Titanium oxides, the diffusion path length between reacting particles is a critical kinetic barrier. Utilizing nano-sized precursor powders instead of micron-sized ones dramatically increases the contact surface area, thereby reducing the required diffusion distance and enabling the reaction to proceed at lower temperatures and for shorter durations .
Furthermore, the crystal phase of the precursor can influence its reactivity. For example, in the synthesis of (Ti,Nb,W)O₂, using anatase-phase Titanium(IV) oxide as a precursor often leads to a more rapid formation of the desired rutile-type solid solution compared to using the more thermodynamically stable rutile-phase Titanium(IV) oxide. This is because the anatase-to-rutile phase transformation can provide additional energy to overcome the kinetic barriers of the solid-state reaction, promoting the incorporation of niobium and tungsten cations into the crystal lattice at a lower calcination temperature . The intimate mixing achieved through high-energy ball milling is also crucial for breaking down agglomerates and ensuring a uniform distribution of precursors, which is essential for avoiding phase segregation in the final product.
Solution-Based Synthesis Approaches
Solution-based synthesis methods, or "wet chemistry," offer significant advantages over solid-state reactions, including lower synthesis temperatures, superior chemical homogeneity at the molecular level, and enhanced control over particle size, morphology, and surface area. These techniques involve the reaction of molecular precursors in a liquid medium to form the desired oxide product.
Solvothermal synthesis involves a chemical reaction conducted in a sealed vessel (an autoclave) where the solvent is heated above its boiling point, generating high autogenous pressure. This method facilitates the dissolution and recrystallization of materials that are poorly soluble under ambient conditions, often yielding highly crystalline products at relatively low temperatures. When a glycol, such as ethylene (B1197577) glycol, is used as the solvent, the method is specifically termed glycothermal synthesis. Glycols can serve multiple roles: as a high-boiling-point solvent, a capping agent to control particle growth, and a mild reducing agent .
For the Niobium-Oxotungsten-Titanium oxide system, glycothermal synthesis has been successfully employed to produce highly uniform, monodisperse nanocrystals. In a typical procedure, metal-organic or metal-halide precursors (e.g., Titanium(IV) butoxide, Niobium(V) ethoxide, Tungsten(VI) chloride) are dissolved in ethylene glycol. The solution is sealed in a Teflon-lined autoclave and heated to temperatures between 180 °C and 250 °C for 12 to 48 hours. Under these conditions, the precursors undergo hydrolysis and condensation, leading to the nucleation and growth of homogeneously doped (Ti,Nb,W)O₂ nanoparticles. This approach ensures an atomic-level mixing of the metal cations, preventing the phase segregation often encountered in solid-state routes and resulting in products with high phase purity and crystallinity directly from the synthesis .
| Precursors | Solvent | Temp. (°C) | Duration (h) | Product Characteristics | Reference |
|---|---|---|---|---|---|
| Titanium(IV) butoxide, NbCl₅, WCl₆ | Ethylene Glycol | 220 | 24 | Monodisperse, highly crystalline rutile nanoparticles (~15 nm) | |
| Titanium(IV) isopropoxide, Nb(OEt)₅, WCl₆ | Benzyl Alcohol | 200 | 48 | Homogeneously doped anatase-phase nanocrystals (~10 nm) |
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method is based on the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or metal salts, in a liquid medium. This process forms a "sol," which is a stable colloidal suspension of solid particles in a liquid. With further processing, the sol evolves into a "gel," an interconnected, rigid network that encapsulates the remaining liquid phase. Subsequent drying and calcination of the gel remove the solvent and organic residues, yielding a high-purity, homogeneous mixed oxide.
In the synthesis of Niobium-Oxotungsten-Titanium oxides, precursors like Titanium(IV) isopropoxide, Niobium(V) chloride, and Ammonium metatungstate hydrate (B1144303) are dissolved in a common solvent such as ethanol. The hydrolysis rates of different metal alkoxides can vary significantly, which may lead to chemical inhomogeneity. To circumvent this, chelating agents like acetylacetone (B45752) are often added to stabilize the more reactive precursors (e.g., the titanium alkoxide), synchronizing the hydrolysis and condensation rates of all metal species . This ensures a molecular-level mixing of Ti, Nb, and W within the gel network. The resulting gel is then dried and calcined at temperatures typically between 400 °C and 800 °C. The low calcination temperatures preserve a high surface area and small crystallite size. The final crystal phase (anatase or rutile) can be precisely controlled by the calcination temperature, with lower temperatures favoring the formation of a metastable anatase solid solution and higher temperatures promoting the transformation to the stable rutile phase .
Vapor-Phase Deposition and Chemical Conversion Methods
These advanced methods are primarily employed to create materials with specific, controlled morphologies such as one-dimensional nanofibers or two-dimensional thin films, which are difficult to achieve through bulk powder synthesis routes.
Electrostatic spinning, or electrospinning, is a fiber production method that uses an electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. To synthesize Niobium-Oxotungsten-Titanium oxide nanofibers, a composite solution is first prepared. This solution contains a carrier polymer (e.g., Polyvinylpyrrolidone, PVP), the respective metal precursors (e.g., alkoxides or chlorides of Ti, Nb, W), and a suitable solvent system. This viscous solution is then ejected through a needle under a high-voltage electric field, forming a continuous fiber that is collected on a grounded target. The result is a non-woven mat of composite polymer/precursor fibers .
The crucial second step is a chemical conversion via thermal treatment. The as-spun fiber mat is subjected to calcination in air at elevated temperatures (e.g., 500-700 °C). This process serves two purposes: it pyrolytically removes the polymer template and induces the in-situ crystallization of the metal precursors into a continuous, polycrystalline mixed-metal oxide nanofiber. The final morphology, diameter, and crystal structure of the (Ti,Nb,W)O₂ nanofibers are dependent on the electrospinning parameters (e.g., solution viscosity, applied voltage, flow rate) and the subsequent calcination profile (temperature, ramp rate, duration). This method provides a powerful route to one-dimensional nanostructures with extremely high surface-to-volume ratios . While less common for this specific ternary system, Chemical Vapor Deposition (CVD) could theoretically be used to deposit thin films of this oxide by introducing volatile precursors of Ti, Nb, and W into a reaction chamber containing a heated substrate. However, the electrospinning-calcination route is more frequently documented for producing nanostructured forms of this complex oxide.
Oxide Sulfurization
Oxide sulfurization is a process used to convert metal oxides into metal sulfides. While direct research on the sulfurization of a combined niobium-oxotungsten-titanium oxide system is not extensively documented, the principles can be inferred from studies on related materials. For instance, in the desulfurization of fuels, tungsten and titanium oxides are used as catalysts. applicationwire.comacs.org Three-dimensional ordered macroporous (3DOM) tungsten-titanium (B1601823) oxides have been shown to be effective in aerobic oxidative desulfurization. applicationwire.com The introduction of tungsten into titanium dioxide can enhance its oxidative properties, which is beneficial for the desulfurization process. applicationwire.com
The process typically involves the reaction of the oxide material with a sulfur-containing agent at elevated temperatures. For example, a mixture of ilmenite (B1198559) (a titanium-iron oxide), sulfur, and graphite (B72142) can be ball-milled to produce nanoparticles. saimm.co.za This suggests that mechanical activation could be a precursor step to facilitate the sulfurization of complex oxide systems.
Magnetron Sputtering for Thin Films
Magnetron sputtering is a physical vapor deposition (PVD) technique widely used for creating high-quality thin films. This method is particularly relevant for producing niobium-titanium and niobium-doped titanium oxide films. researchgate.netmdpi.comicmab.es
In reactive magnetron sputtering, a target material (e.g., a titanium-niobium alloy) is bombarded with ions in a reactive gas atmosphere, such as oxygen or nitrogen. researchgate.netarxiv.org This process allows for the deposition of thin films with controlled stoichiometry and crystalline structure. For instance, niobium-doped titanium dioxide (TiO₂:Nb) films have been synthesized using reactive DC magnetron sputtering from a Ti:Nb target in an argon/oxygen atmosphere. researchgate.net The electrical and optical properties of these films are highly dependent on deposition parameters like oxygen partial pressure and substrate temperature. researchgate.net A slight oxygen deficiency is often crucial for achieving low resistivity in the annealed films. researchgate.net
High Power Impulse Magnetron Sputtering (HIPIMS) is an emerging variation that uses high peak power densities to create a metal plasma, offering potential for improved film quality for materials like niobium. cern.ch
Table 1: Parameters and Properties of Sputtered Niobium-Titanium Based Films
| Film Composition | Sputtering Method | Key Deposition Parameters | Resulting Film Properties | Reference |
| TiO₂:Nb | Reactive DC Magnetron Sputtering | Oxygen partial pressure, discharge voltage, substrate temperature | Low resistivity (~10⁻³ Ω cm), high optical transmittance | researchgate.net |
| Ti-Nb alloy | PVD Magnetron Sputtering & LEHCEB | Nb layer thickness (25-150 nm), electron beam voltage (20-30 kV) | Formation of metastable α′ and α″ phases, homogenized surface layer | mdpi.com |
| NbTiN | Reactive DC Magnetron Sputtering | Nitrogen flow, pumping speed | Superconducting critical temperature > 15 K | arxiv.org |
| Nb-doped TiO₂ | Reactive DC Magnetron Sputtering | Gas flow rate, deposition temperature, post-annealing | High Seebeck coefficient (223 μV·K⁻¹), optical transmittance of 73% | icmab.es |
Nanostructure-Controlled Synthesis
Controlling the nanostructure of materials is essential for enhancing their properties. For niobium-oxotungsten-titanium compounds, this involves creating specific architectures like mesoporous structures.
Templated Synthesis of Mesoporous Structures
Templated synthesis is a versatile method for creating mesoporous materials with well-defined pore structures and high surface areas. This technique utilizes a template, either a hard or soft material, around which the desired material is formed. After synthesis, the template is removed, leaving behind a porous structure.
Hard templating often involves using pre-synthesized nanostructures, such as silica (B1680970) spheres or mesoporous carbon, as a mold. nih.govmdpi.com For example, hollow niobium oxide nanospheres have been synthesized using 3D mesoporous carbon as a hard template. nih.gov Similarly, mesoporous niobium oxide (Nb₂O₅) has been created using graphene-silica nanosheets as templates. mdpi.com
Soft templating, on the other hand, uses self-assembling molecules like surfactants to direct the formation of the porous network. nih.gov Mesoporous crystalline niobium oxide has been synthesized via a sol-gel based inverse micelle method, which is a soft-templating approach. osti.gov This method has produced materials with high surface areas, which is beneficial for catalytic applications. osti.gov
Mesoporous niobium-doped titanium dioxide films can be produced by the assembly of crystalline nanoparticles synthesized through a solvothermal process. rsc.org These films exhibit uniform pore sizes and their properties are influenced by the niobium content. rsc.org
Table 2: Templated Synthesis of Niobium and Titanium-Based Mesoporous Materials
| Material | Template Type | Template Material | Resulting Pore Size | Resulting Surface Area | Reference |
| Hollow Niobium Oxide Nanospheres | Hard | 3D Mesoporous Carbon | - | 134.3 m²g⁻¹ | nih.gov |
| Mesoporous Nb₂O₅ Nanosheets | Hard | Graphene-silica nanosheets | 3 - 20 nm | - | mdpi.com |
| Mesoporous Crystalline Niobium Oxide | Soft | Inverse Micelles (sol-gel) | 5.6 nm | 127 m²g⁻¹ | osti.gov |
| Mesoporous Nb-doped TiO₂ Films | Self-assembly of nanoparticles | - | 15 - 18 nm | - | rsc.org |
Mechanical Activation Effects
Mechanical activation, typically performed through high-energy ball milling, is a solid-state processing technique that can induce chemical reactions and structural changes in materials. saimm.co.zamdpi.comutep.edu This method introduces mechanical energy into the powder mixture, leading to particle size reduction, formation of defects, and increased surface area, which can lower the activation energy for subsequent reactions. saimm.co.zamdpi.com
In the context of niobium and titanium-containing systems, mechanical activation has been shown to intensify chemical transformations. mdpi.com For instance, the mechanochemical synthesis of titanium nitride from titanium powder in a nitrogen atmosphere is accelerated by mechanical activation. mdpi.com A discrete operational mode of the mechanical activator can allow for synthesis under "soft" conditions without significant heat release. mdpi.com
Mechanical activation is also a crucial step in enabling the self-propagating high-temperature synthesis (SHS) of niobium silicide-based composites, which can include titanium as an additive. utep.edu Milling of Nb/Si mixtures in a planetary ball mill facilitates the combustion synthesis, which would otherwise be difficult due to the high melting point of niobium. utep.edu The addition of titanium can further enable the combustion of mixtures with lower silicon concentrations. utep.edu
The process can also be applied to titanium ores like ilmenite to enhance the efficiency of subsequent metallurgical processes by reducing the activation energy of chemical reactions. saimm.co.za
Crystallographic Principles and Structural Analysis
Fundamental Crystal Structures of Nb-W-Ti-O Systems
The fundamental crystal structures observed in the Nb-W-Ti-O system are primarily categorized into Wadsley-Roth crystallographic shear phases, block-type structures, tetragonal tungsten bronze superstructures, and perovskite-related frameworks. These structures are all based on the versatile connectivity of metal-oxygen octahedra.
Wadsley-Roth phases are a prominent feature in niobium-based oxide systems, including those incorporating tungsten and titanium. researchgate.net These structures are comprised of blocks of corner-sharing metal-oxygen (MO6) octahedra, which are arranged in a ReO3-type lattice. researchgate.net These blocks are infinite in one dimension and are joined to each other along "crystallographic shear planes," where the octahedra share edges instead of corners. nsf.gov This unique structural feature creates a more rigid framework while allowing for the formation of tunnels, which can facilitate ion intercalation. researchgate.netnsf.gov
The dimensions of the blocks, described as n x m octahedra, define the specific phase. researchgate.net Examples of Wadsley-Roth phases include TiNb2O7, Ti2Nb10O29, Nb16W5O55, and TiNb24O62. researchgate.netresearchgate.net The introduction of different cations like Ti4+, Nb5+, and W6+ allows for a rich variety of compositions and block arrangements within this structural family. nsf.gov
Table 1: Examples of Wadsley-Roth Phases in Nb-W-Ti-O Systems
| Compound | Block Size |
| TiNb2O7 | 3 x 3 |
| Ti2Nb10O29 | 3 x 4 |
| TiNb24O62 | (3 x 4)2 |
| Nb16W5O55 | 4 x 5 |
| Nb18W8O69 | 5 x 5 |
This table is generated based on data from the text.
The block-type structures are intrinsically linked to the Wadsley-Roth phases, as they form the fundamental building units of these materials. researchgate.net The size of the ReO3-type blocks, defined by the number of octahedra along their length and width, is a key characteristic of the specific compound. researchgate.net
In addition to ordered arrangements of these blocks, complex intergrowth phenomena are also observed. researchgate.net This can involve the intergrowth of different Wadsley-Roth phases or the intergrowth of block-type structures with other structural motifs, such as the tetragonal tungsten bronze type. researchgate.net These intergrowths can lead to more complex and less-ordered real structures, which can be visualized through high-resolution electron microscopy. researchgate.net
In the Nb2O5-WO3 system, phases with structures related to the tetragonal tungsten bronze (TTB) type are prevalent. researchgate.net The fundamental TTB structure consists of a framework of corner-sharing MO6 (M = Nb, W) octahedra that form pentagonal, square, and trigonal tunnels. frontiersin.org
Superstructures arise from the ordered and systematic occupation of the pentagonal tunnels by metal-oxygen strings. wikipedia.org This ordering leads to a larger unit cell that is a multiple of the basic TTB subcell. A well-known example is Nb8W9O47, which exhibits a threefold TTB superstructure. researchgate.net The degree of ordering in the tunnel occupation can vary, leading to diffuse scattering in diffraction patterns for less-ordered materials. wikipedia.org The flexibility of the TTB framework allows for a wide range of compositions and intricate structural variations. frontiersin.org
While classic perovskite structures with the general formula ABX3 are well-known, the Nb-W-Ti-O system can feature more complex, perovskite-related frameworks. These can be considered "pseudoperovskite" as they often involve distortions, ordering of different cations on the B-site, or intergrowths with other structural types. For instance, research on related niobate systems has shown the formation of beneficial interfaces between perovskite and tetragonal tungsten bronze phases.
The perovskite structure is characterized by a framework of corner-sharing BX6 octahedra, with the larger A-cation occupying the 12-fold coordinated site within the framework. In the context of Nb-W-Ti-O, these B-sites would be occupied by a combination of niobium, tungsten, and titanium ions. The potential for different ordering patterns of these cations can lead to complex superstructures and deviations from the ideal cubic perovskite symmetry. Furthermore, intergrowths of perovskite-like slabs with other structural motifs, such as hexagonal tungsten bronze-type slabs, have been observed in related tungsten bronze systems, leading to what are known as intergrowth tungsten bronzes.
Polyhedral Connectivity and Arrangements
The crystal structures within the "niobium;oxotungsten;titanium" system are fundamentally determined by the way the metal-oxygen polyhedra are connected. The primary building blocks are octahedra, with tetrahedra also playing a role in certain compositions.
The dominant structural motif in these complex oxides is the MO6 octahedron, where the central metal cation (M = Nb, W, Ti) is coordinated to six oxygen atoms. researchgate.netnsf.gov These octahedra share corners to form the basic framework of the Wadsley-Roth blocks and the tetragonal tungsten bronze structures. nsf.govwikipedia.org In the crystallographic shear planes of Wadsley-Roth phases, these octahedra share edges. nsf.gov
In some niobium tungsten oxides, such as Nb14W3O44, Nb16W5O55, and Nb18W8O69, [WO4] tetrahedra are also present. researchgate.net These tetrahedra play a crucial role in linking the corners of four adjacent ReO3-type blocks. researchgate.net This contrasts with some titanium niobium oxides like TiNb2O7 and Ti2Nb10O29, where such tetrahedral linkages have not been observed. researchgate.net The presence and arrangement of both octahedra and tetrahedra contribute significantly to the structural diversity and complexity of these materials.
Table 2: Polyhedral Units in Nb-W-Ti-O Systems
| Polyhedron | Metal Cations | Connectivity | Found in |
| MO6 Octahedron | Nb, W, Ti | Corner-sharing, Edge-sharing | Wadsley-Roth phases, Tetragonal Tungsten Bronze structures |
| WO4 Tetrahedron | W | Corner-sharing | Certain Nb-W-O Wadsley-Roth phases (e.g., Nb16W5O55) |
This table is generated based on data from the text.
Pentagonal Tunnels and Bipyramids
In certain crystal structures of niobium and tungsten-containing oxides, particularly those related to the tetragonal tungsten bronze (TTB) type, the arrangement of metal-oxygen octahedra creates channels or tunnels with pentagonal cross-sections. These pentagonal tunnels are a hallmark of this structural family and can be systematically occupied by metal-oxygen strings, leading to the formation of superstructures. For instance, in the Nb₂O₅-WO₃ system, phases like Nb₈W₉O₄₇ exhibit a threefold superstructure of the TTB type due to the ordered occupation of one-third of the pentagonal channels.
The geometry of these tunnels is not always regular. Studies on niobium-tungsten complex oxides have revealed the presence of different types of pentagonal tunnels within the same crystal structure. Some may be deformed, while others maintain a more regular pentagonal shape. The deformation of these tunnels is often associated with the specific distribution of cations in the surrounding octahedral sites.
While pentagonal tunnels are a well-documented feature, the formation of distinct pentagonal bipyramidal coordination environments around the metal centers is also a key structural aspect in complex oxides and coordination compounds. A pentagonal bipyramidal geometry consists of a central atom coordinated to seven other atoms, with five in a pentagonal plane and two in axial positions. This coordination is particularly influential in determining the electronic and magnetic properties of the compounds. In some lanthanide complexes, a pentagonal bipyramidal geometry is stabilized by multidentate ligands, creating a specific crystal field environment around the central metal ion. acs.orgresearchgate.net For instance, in certain Dy(III) complexes, the pentagonal bipyramidal coordination with strong donor ligands in the axial positions contributes to their magnetic anisotropy.
Cation Ordering and Distribution
In mixed-metal oxides, the distribution of different cations over the available crystallographic sites is rarely random. Electrostatic interactions, ionic radii, and bonding preferences drive the ordering of cations, which in turn significantly influences the material's properties. In oxides containing niobium, tungsten, and titanium, this cation ordering is a critical aspect of their structural chemistry.
Complex oxides of niobium, tungsten, and titanium often form what are known as "block structures" or "crystallographic shear structures," which are based on blocks of ReO₃-type corner-sharing octahedra. These blocks are joined by edge-sharing octahedra, and in some cases, tetrahedral sites are present at the corners of the blocks. rsc.org
Research on niobium tungsten oxides with these structures has revealed a strong preference for tungsten cations to occupy specific sites. In compounds like Nb₁₄W₃O₄₄, neutron diffraction studies have shown that W⁶⁺ ions preferentially occupy the octahedral sites at the center of the blocks. nih.gov This preference is attributed to electrostatic factors, with the more highly charged W⁶⁺ ion favoring the more stable central position, while the lower-valent Nb⁵⁺ ions are displaced to the edge-sharing sites. nih.gov
Conversely, in other block structures such as monoclinic Nb₁₂WO₃₃, tungsten exhibits a strong preference for the tetrahedral sites that link the octahedral blocks. nih.gov The specific block size and stoichiometry of the compound appear to play a crucial role in determining the site preference of tungsten.
| Compound | Structural Feature | Preferred Site for Tungsten | Reference |
|---|---|---|---|
| Nb₁₄W₃O₄₄ | Block Structure | Center of the blocks (octahedral) | nih.gov |
| Nb₁₂WO₃₃ | Block Structure | Tetrahedral sites at the corners of the blocks | nih.gov |
The similar ionic radii of Nb⁵⁺ (0.64 Å) and Ti⁴⁺ (0.605 Å) allow for extensive substitution in oxide lattices. Neutron powder diffraction studies of titanium-niobium oxides have provided detailed insights into the distribution of these cations. In compounds with block structures, such as TiNb₂O₇ and orthorhombic-Ti₂Nb₁₀O₂₉, there is a substantial ordering of cations among the different metal sites. royalsocietypublishing.org
In these structures, titanium ions show a preference for sites at the corners and edges of the octahedral blocks, particularly at the intersections of crystallographic shear planes. nih.gov Conversely, niobium ions tend to occupy the more central positions within the blocks. nih.gov This ordering is believed to stabilize the crystal structure. The specific occupancy of titanium can vary significantly between different crystallographic sites within the same compound. For example, in TiNb₂O₇, titanium occupancy has been found to range from 14.0% to 64.5% across different metal sites. royalsocietypublishing.org In ortho-Ti₂Nb₁₀O₂₉, the range is from 4.5% to 40.0%. royalsocietypublishing.org
The introduction of a third cation, such as tungsten, can further influence this distribution. Studies on W⁶⁺-doped TiNb₂O₇ have shown that tungsten can substitute for both titanium and niobium. This substitution can, in turn, affect the electronic conductivity of the material due to charge compensation mechanisms. researchgate.net
| Compound | Space Group | Range of Titanium Occupancy (%) | Reference |
|---|---|---|---|
| TiNb₂O₇ | A2/m | 14.0 - 64.5 | royalsocietypublishing.org |
| ortho-Ti₂Nb₁₀O₂₉ | Amma | 4.5 - 40.0 | royalsocietypublishing.org |
Phase Equilibria and Stability in Nb W Ti O Systems
Binary Systems Relevant to Nb-W-Ti-O
The interactions between pairs of oxides within the larger system provide foundational knowledge of the types of compounds and solution behaviors to be expected.
The Nb₂O₅-WO₃ binary system is characterized by its complexity, featuring numerous stable compounds and limited solid solubility. nist.govoclc.org A comprehensive study based on X-ray diffraction and fusion characteristics identified twelve stable compounds. nist.govnist.govoclc.org The compositions of eight of these compounds were precisely established through single-crystal analysis. nist.govoclc.org
Conflicting interpretations of the phase relationships have been reported in the literature, particularly concerning the extent of solid solution versus the formation of discrete compounds. nist.gov For instance, early studies suggested that Nb₂O₅ could incorporate more than 50 mole percent of WO₃ in a solid solution. nist.gov However, more detailed investigations revealed the existence of at least five distinct compounds in what was previously considered a solid solution region. iucr.org While Niobium Pentoxide shows virtually no solid solubility for Tungsten Trioxide, WO₃ can accept up to three mole percent of Nb₂O₅. nist.govoclc.org
The system includes both congruently and incongruently melting compounds, as well as phases that decompose before melting. nist.govnist.govoclc.org A metastable phase near the 3:8 ratio has also been observed. nist.govoclc.org
Table 1: Stable Compounds and Melting Behavior in the Nb₂O₅-WO₃ System nist.govnist.govoclc.org
| Nb₂O₅:WO₃ Ratio | Melting/Decomposition Type | Temperature (°C) |
| 30:1 | Incongruent Melting | 1470 |
| 13:4 | Decomposition | 1435 |
| 6:1 | Congruent Melting | 1476 |
| 7:3 | Incongruent Melting | 1440 |
| 8:5 | Incongruent Melting | 1385 |
| 9:8 | Incongruent Melting | 1375 |
| 1:1 | Decomposition | 1115 |
| 4:9 | Congruent Melting | 1380 |
| "6:11" | Congruent Melting | 1378 |
| 2:7 | Congruent Melting | 1357 |
| "1:11" | Incongruent Melting | 1356 |
| "1:15" | Incongruent Melting | 1358 |
Ternary Phase Diagrams and Isothermal Sections
Ternary phase diagrams provide a map of the stable phases at a given temperature for a three-component system, offering insight into the interactions between the oxides.
The high-temperature phase equilibria for the MgO-Nb₂O₅-TiO₂ system have been determined through experimental investigation of isothermal sections at 1450°C, 1350°C, and 1250°C, from which the 1000°C section was extrapolated. researchgate.netdtic.mil A notable characteristic of this system is the extensive range of solubility for most compounds. researchgate.net This is attributed to a consistent substitutional pattern where Ti⁴⁺ is replaced by the combination 1/3(MgNb₂⁾⁴⁺. researchgate.netdtic.mil This substitution explains the parallel compositional alignment of several solid solutions, including those with rutile, columbite, pseudobrookite, and ilmenite (B1198559) crystal structures. dtic.mil In the rutile (TiO₂) phase, for example, up to 79 cation percent of Ti⁴⁺ can be replaced by the Mg/Nb combination. dtic.mil
While a metallic system, the Ti-Al-Nb ternary system provides crucial insights into the fundamental interactions between Titanium and Niobium, which are relevant to the oxide system. The phase equilibria in this system have been investigated extensively to support the development of high-temperature intermetallic alloys. researchgate.netnipponsteel.com Key phases of interest include γ-TiAl, α₂-Ti₃Al, and the β/B2 phase. thermotech.co.uk
The addition of Niobium significantly influences the phase stability and transformation temperatures. thermotech.co.uk For instance, with a fixed Niobium content of 5 at.%, the primary phase during solidification is the β phase for Aluminum content up to 52.3 at.%. scientific.net This limit increases with higher Niobium content. scientific.net The β phase is stable at higher temperatures compared to the α and γ phases. researchgate.net The system is also characterized by the ordering of the β phase into the B2 (CsCl) structure. thermotech.co.uk
Table 2: Key Phases in the Ti-Al-Nb System
| Phase | General Formula/Structure | Crystal Structure | Notes |
| γ | TiAl | L1₀ (Tetragonal) | A key intermetallic phase for high-temperature applications. thermotech.co.uk |
| α₂ | Ti₃Al | D0₁₉ (Hexagonal) | An ordered hexagonal phase. thermotech.co.uk |
| β/B2 | Ti(Al,Nb) | A2 (BCC) / B2 (Ordered BCC) | The high-temperature body-centered cubic phase, which can undergo ordering to the B2 structure. thermotech.co.uk |
| O | Ti₂AlNb | Orthorhombic | An ordered orthorhombic phase. researchgate.net |
The complete quaternary Nb-Ti-W-O phase diagram is highly complex and not fully established. Research in this area typically focuses on specific exploratory compositions or constituent sub-systems to understand the phase relationships.
One relevant sub-system is the Nb-Ti-O system. Studies of this ternary system have shown that at an oxygen concentration of 5 at.%, the phase equilibria are similar to the binary Nb-Ti system, but with an enlarged α+β phase zone. iaea.org A section of the Nb-Ti-O system along the Nb-TiO₃ join is quasibinary, allowing for the triangulation of the broader system into Nb-Ti-Ti₃O and Ti₃O-Nb-O subsystems. iaea.org
Within the broader WO₃–Nb₂O₅–TiO₂ system (often with other components like iron oxides in natural minerals), complex oxide phases such as wolframoixiolite are found. muni.cz This mineral demonstrates large variations in the W/(W+Nb+Ta) ratio, indicating extensive solid solution possibilities among these elements within a single structural framework. muni.cz The synthesis of ReO₃-type solid solutions in the Nb₂O₅-WO₃ system, which can be tetragonal or monoclinic depending on the Nb/(Nb+W) ratio, further illustrates the structural variety accessible within these multi-component oxide systems. epa.gov
Thermodynamic Stability and Phase Transitions
The thermodynamic stability and subsequent phase transitions within niobium-tungsten-titanium oxide systems are complex phenomena governed by the interplay of composition, temperature, and processing history. These transitions often involve the formation of crystallographic shear (CS) structures, known as Wadsley-Roth phases, which are built from blocks of corner-sharing metal-oxygen octahedra. wiley.comnih.gov The stability of these phases is closely linked to the potential for reduction of the constituent metal oxides and the accommodation of oxygen vacancies through the formation of these ordered planar defects rather than point defects. osti.gov
In the binary Nb₂O₅-WO₃ system, a multitude of stable compounds have been identified, with their formation and melting behavior being highly dependent on the precise molar ratio and temperature. nist.gov Similarly, in the Nb-Ti-O system, the stability of the body-centered cubic (bcc) β phase is a critical factor, with various metastable phases like ω and α" emerging under specific compositional and thermal conditions. oaepublish.compolimi.it The addition of a third metallic component, such as tungsten to a Nb-Ti-O system or titanium to a Nb-W-O system, further complicates the phase equilibria, influencing the stability ranges of existing phases and potentially leading to the formation of new ternary or quaternary oxide structures.
The composition of the alloy and the ambient temperature are primary determinants of the stable and metastable phases that form within Nb-W-Ti-O systems.
In the Nb-Ti-O system , the formation of the metastable ω (hexagonal) phase from the β (bcc) matrix is strongly dependent on both niobium concentration and temperature. For instance, in Ti-Nb alloys, the ω phase can form athermally upon quenching from high temperatures or isothermally during aging. oaepublish.com The composition range for athermal ω formation in binary Ti-Nb alloys is typically between 21-27 at.% Nb. oaepublish.com Isothermal ω precipitates have been observed in Ti-26 at.% Nb alloys aged at temperatures between 573 K and 673 K, with a lower volume fraction forming at the higher temperature. oaepublish.com The addition of oxygen as a third component has a significant impact; it can stabilize the ω phase, expanding its formation to higher temperatures and resulting in a higher number density of precipitates. researchgate.netjst.go.jp At higher Nb concentrations (e.g., Ti-50 at.% Nb), the formation of the ω phase is often preceded by spinodal decomposition of the β phase into Nb-lean (β₁) and Nb-rich (β₂) regions. oaepublish.com
The influence of temperature on phase stability is also evident in the transitions between different polymorphs. In the Ti-Nb system, increasing the aging temperature can accelerate the coarsening of ω particles. oaepublish.com Furthermore, differential thermal analysis of Ti-Nb-O alloys shows that the addition of oxygen increases the temperature of the β → α transformation. jst.go.jp
In the Nb-W-O system , phase equilibria are dictated by the Nb₂O₅:WO₃ molar ratio and temperature. nist.gov A large number of stable compounds exist, each with a specific range of thermal stability. For example, compounds such as Nb₁₄W₃O₄₄ and Nb₁₂WO₃₃ are known Wadsley-Roth phases in this system. osti.gov Heat treatment of tungsten-niobium oxide bronzes at 800 °C in a nitrogen atmosphere shows that phases with low niobium content transition to ReO₃-type structures, whereas those with higher niobium content evolve into tetragonal tungsten bronze-type (TTB) structures. csic.es
The following table summarizes the stability of various phases identified in the Nb₂O₅-WO₃ system, highlighting the critical role of composition and temperature. nist.gov
| Phase Composition (Nb₂O₅:WO₃) | Melting/Decomposition Temperature (°C) | Type of Melting/Decomposition | Minimum Temperature of Stability (°C) |
| 30:1 | 1470 | Incongruent | - |
| 6:1 | 1476 | Congruent | - |
| 13:4 | 1435 | Decomposes | - |
| 7:3 | 1440 | Incongruent | - |
| 8:5 | 1385 | Incongruent | > 1125 |
| 9:8 | 1375 | Incongruent | > 1250 |
| 1:1 | 1115 | Decomposes | - |
| "6:11" | 1378 | Congruent | > 1350 |
| 4:9 | 1380 | Congruent | - |
| 2:7 | 1357 | Congruent | > 1300 |
| "1:11" | 1356 | Incongruent | > 1325 |
| "1:15" | 1358 | Incongruent | > 1325 |
Table based on data from the phase equilibrium diagram of the Nb₂O₅-WO₃ system. nist.gov Note: Compositions in quotes are approximate.
The evolution of phases in Nb-W-Ti-O systems proceeds through several distinct solid-state mechanisms, largely driven by the system's efforts to reach a lower energy state under given thermal and compositional conditions.
Crystallographic Shear (CS): This is a fundamental mechanism in forming Wadsley-Roth phases, which are common in Nb₂O₅-TiO₂ and Nb₂O₅-WO₃ systems. osti.gov These structures accommodate non-stoichiometry by forming extended planar defects (crystallographic shear planes) rather than a high concentration of point defects. osti.gov The blocks themselves are typically n x m arrays of corner-sharing ReO₃-type octahedra, which are then joined along edges at the shear planes. wiley.com The evolution of these phases, for instance during lithiation, can occur via single-phase solid-solution reactions where the lattice parameters change anisotropically without the appearance of new phases. wiley.com
Spinodal Decomposition: In certain compositional ranges of the Ti-Nb system, the parent β phase is metastable and can spontaneously decompose into two coherent phases with different compositions but the same crystal structure. oaepublish.commatec-conferences.org This mechanism, observed in alloys like Ti-50 at.% Nb, involves the formation of Nb-lean (β₁) and Nb-rich (β₂) domains. oaepublish.com This compositional modulation occurs rapidly and serves as a precursor to the subsequent formation of other phases, such as the ω phase, which may then nucleate preferentially in the Nb-lean regions. oaepublish.commatec-conferences.org The addition of oxygen to Ti-Nb alloys can significantly increase the driving force for spinodal decomposition. matec-conferences.org
Diffusionless Displacive Transformation: The athermal ω phase forms from the β phase via a diffusionless, displacive mechanism. oaepublish.com This transformation involves the collapse of {111} planes of the bcc β-phase structure and does not require long-range atomic diffusion, allowing it to occur upon rapid cooling (quenching). oaepublish.com
Nucleation and Growth: Isothermal phase transformations, such as the formation of the isothermal ω and α phases in Ti-Nb alloys, occur through classical nucleation and growth mechanisms. oaepublish.comresearchgate.net This process is diffusion-dominated. For example, the growth rate of ω precipitates in Ti-Nb-O alloys is slowed by the presence of oxygen, which partitions to the ω phase and stabilizes it. researchgate.net The α phase eventually nucleates and grows with prolonged aging, often at the interface of existing phases. researchgate.net
Redox-Driven Structural Changes: In Wadsley-Roth phases containing Ti, Nb, or W, the insertion of ions like lithium can induce significant structural evolution driven by redox mechanisms. nih.govacs.orgacs.org At low concentrations of intercalated ions, an atom-centered redox process occurs. nih.gov At higher concentrations, a different mechanism involving the formation of metal-metal dimers from edge-sharing octahedra becomes dominant. nih.govacs.org This change in bonding induces structural distortions and sizable changes in the unit cell lattice parameters. nih.govacs.org
Formation of Metastable Phases
Metastable phases are common in Nb-W-Ti-O systems, forming when the system is kinetically trapped in a non-equilibrium state, often as a result of rapid cooling or low-temperature aging where diffusion is limited. oaepublish.compolimi.it
The most extensively studied metastable phase in the context of these systems is the ω phase in Ti-Nb alloys. oaepublish.com The ω phase can be produced either athermally by quenching the high-temperature β phase or isothermally by aging the β phase at intermediate temperatures (e.g., 573-673 K). oaepublish.compolimi.it Its formation is highly sensitive to the Nb content, typically occurring in binary alloys with 26 to 34 at.% Nb. polimi.it The presence of oxygen in Ti-Nb alloys acts as an ω stabilizer, promoting its formation and expanding its stability range to higher temperatures. researchgate.netjst.go.jp The ω phase significantly influences the mechanical properties of the alloy. oaepublish.compolimi.it
Another metastable phase in Ti-Nb alloys is the orthorhombic α" martensite . It forms via a diffusionless transformation from the β phase upon rapid cooling in alloys with a specific range of β-stabilizing elements like niobium. polimi.it
In the binary Nb₂O₅-WO₃ system, a metastable phase with a narrow composition range near the 3:8 ratio has also been identified. nist.gov Furthermore, rapid solidification processes can lead to the formation of metastable phases by suppressing the transformation to equilibrium structures. polimi.it For example, low-energy high-current electron beam treatment, which involves rapid melting and solidification, is a technique used to produce metastable α', α", and β phases in Ti-Nb surface alloys. polimi.it
The formation of these metastable phases is a critical aspect of materials design, as their presence and morphology can be tailored through alloying and heat treatment to achieve specific properties.
Defect Chemistry and Non Stoichiometry in Niobium Oxotungsten Titanium Compounds
Point Defects
Point defects are zero-dimensional imperfections in a crystal lattice, involving one or a few atoms. In transition metal oxides, the most common point defects include oxygen vacancies, cation vacancies, and interstitial atoms. uni-siegen.deresearchgate.net These defects disrupt the local charge neutrality and atomic arrangement, leading to significant changes in material properties. patrickehopkins.com
Oxygen vacancies are one of the most prevalent and influential point defects in niobium-oxotungsten-titanium compounds. researchgate.netresearchgate.net These defects involve a missing oxygen atom from its lattice site and can act as shallow donors, increasing the electron density and fundamentally improving electrical conductivity. researchgate.net The formation of oxygen vacancies is often associated with reducing conditions or high temperatures and plays a critical role in the material's electronic structure. researchgate.netaps.org
In materials like niobium pentoxide (Nb₂O₅) and titanium dioxide (TiO₂), oxygen vacancies create localized states within the band gap, which can enhance photocatalytic activity and improve charge transfer kinetics for applications like lithium-ion batteries. researchgate.netresearchgate.net For instance, creating oxygen vacancies in orthorhombic Nb₂O₅ has been shown to increase donor density, enhance electrical conductivity, and accelerate charge storage kinetics. researchgate.net Computational studies combined with experiments on nonstoichiometric niobium oxides (e.g., Nb₁₂O₂₉₋ₓ) reveal that oxygen vacancies can regulate the electronic structure to increase intrinsic electronic conductivity and reduce the Li⁺ diffusion barrier. acs.org Similarly, in non-stoichiometric tungsten oxides (WO₃₋ₓ), a large number of oxygen vacancies can be introduced, leading to a variety of sub-oxide compounds with increased metallicity and high conductivity. rsc.org
The formation energy of an oxygen vacancy is a key parameter, and it can be influenced by the local chemical environment. In multicomponent oxides, vacancies may preferentially form in specific layers or near certain cations. aps.org The presence of these vacancies can also induce structural distortions and modify the super-exchange interactions between neighboring metal ions. nih.govfrontiersin.org
Table 1: Influence of Oxygen Vacancies on Properties of Niobium, Tungsten, and Titanium Oxides
| Property Affected | Description of Influence | Example Compound(s) |
|---|---|---|
| Electronic Conductivity | Increases carrier concentration by acting as a shallow donor, enhancing conductivity. researchgate.netacs.org | Nb₂O₅, Nb₁₂O₂₉₋ₓ, WO₃₋ₓ |
| Ionic Conductivity | Can reduce the energy barrier for ion diffusion, improving performance in batteries. researchgate.netacs.org | H-Nb₂O₅, Nb₁₂O₂₉₋ₓ |
| Optical Properties | Creates states within the band gap, affecting light absorption. rsc.org | WO₃₋ₓ |
| Catalytic Activity | Often necessary for catalytic activity by providing active sites. nih.govfrontiersin.org | General Transition Metal Oxides |
| Structural Stability | Can lead to local distortions and influence phase stability. nih.gov | General Transition Metal Oxides |
Cation vacancies, the absence of a metal ion from its designated lattice site, are another significant type of point defect in complex oxides. researchgate.netrsc.org In perovskite-type structures (ABO₃), which are common for titanates, vacancies can occur on either the A-site or the B-site. nih.govaps.orgresearchgate.net The formation of these vacancies is critical for maintaining charge neutrality, especially when aliovalent dopants are introduced. researchgate.net
In the context of layered perovskite structures like Aurivillius phases, which can incorporate bismuth, titanium, and niobium, bismuth vacancies in the (Bi₂O₂) ²⁺ layers are particularly relevant. researchgate.net The volatility of bismuth oxide during high-temperature synthesis can lead to the formation of bismuth vacancies, which are often accompanied by oxygen vacancies to maintain charge balance. These defect complexes are known to play a role in the ferroelectric and piezoelectric properties of these materials.
Similarly, general cation vacancies on the titanium or niobium sites can occur. In materials like SrTiO₃, both Sr (A-site) and Ti (B-site) vacancies have been identified, with their relative concentrations depending on the synthesis conditions. nih.govaps.org The presence of cation vacancies has been inferred from various spectroscopic and microscopic techniques, and they are known to influence conductivity, ferroelectricity, and fatigue mechanisms in these materials. aps.orgresearchgate.net
The intentional introduction of dopant atoms, known as doping, is a powerful method to control the defect chemistry and electronic properties of niobium-oxotungsten-titanium oxides. Dopants can be classified as donors or acceptors depending on whether they introduce excess electrons or holes into the system.
A common example is the doping of titanium dioxide (TiO₂) with niobium (Nb). When Nb⁵⁺ substitutes for Ti⁴⁺ in the TiO₂ lattice, it acts as a donor, releasing an electron into the conduction band to maintain charge neutrality. researchgate.netresearchgate.net This process significantly increases the electrical conductivity of TiO₂. researchgate.net The compensation mechanism for this doping can be electronic (creation of free electrons) or ionic (formation of cation vacancies). At high dopant concentrations and low oxygen partial pressures, the compensation mechanism can shift from electronic to the formation of titanium vacancies. researchgate.net
Compensation Mechanisms for Nb Doping in TiO₂:
Electronic Compensation: Nb₂O₅ → 2Nb'Ti + 4Oₒ + ½O₂(g) + 2e' (Niobium on a titanium site creates a positive relative charge, compensated by free electrons)
Ionic Compensation (Titanium Vacancies): 2Nb₂O₅ → 4Nb'Ti + 8Oₒ + V''''Ti (Four niobium donors are compensated by one titanium vacancy)
Similarly, acceptor doping involves substituting a lower-valent cation for a higher-valent one (e.g., substituting a trivalent ion for Ti⁴⁺). This creates a net negative charge that is typically compensated by the formation of positively charged oxygen vacancies, which enhances ionic conductivity. These doping strategies and their associated compensation mechanisms are fundamental to designing functional oxide materials with tailored properties. nih.gov
Extended Defects
Extended defects are one- or two-dimensional imperfections that extend through the crystal lattice. They often arise from the ordering or aggregation of point defects, particularly under conditions of significant non-stoichiometry. uni-siegen.depatrickehopkins.com
In many niobium, tungsten, and titanium oxides, significant deviations from stoichiometry are accommodated not by random point defects but by the formation of ordered planar defects known as crystallographic shear (CS) planes. uni-siegen.dechempedia.info When these CS planes are randomly distributed, they are referred to as Wadsley defects. uni-siegen.dechempedia.info These defects are characteristic of oxide systems like WO₃, Nb₂O₅, and TiO₂ when they become oxygen-deficient. patrickehopkins.comchempedia.info The formation of CS planes allows the corner-sharing octahedral framework, common in these oxides, to adapt by changing to edge-sharing, which effectively eliminates a plane of oxygen atoms.
This phenomenon leads to the formation of homologous series of compounds, such as the Magnéli phases in titanium oxide (TiₙO₂ₙ₋₁) and various block structures in the niobium-tungsten oxide system. patrickehopkins.comresearchgate.netx-mol.com These structures, known as Wadsley-Roth phases, are built from blocks of the ReO₃-type structure joined at CS planes. acs.orgnih.gov
Planar intergrowth is a closely related phenomenon where slabs or layers of different but structurally compatible phases grow together within a single crystal. This is particularly common in complex systems like niobium tungsten oxides and layered Aurivillius phases. researchgate.netmdpi.comiaea.org For example, in the Nb₂O₅-WO₃ system, intricate intergrowths of phases with structures related to the tetragonal tungsten bronze (TTB) type can form. researchgate.net High-resolution electron microscopy is an essential tool for identifying these complex intergrowth structures, which can consist of well-ordered domains of different phases coexisting with disordered regions. researchgate.netiaea.org
Influence of Defect Chemistry on Structural Stability
Defect chemistry has a profound impact on the structural stability of niobium-oxotungsten-titanium compounds. The introduction of defects, whether point or extended, can induce local strain, alter bond lengths, and ultimately influence which crystal structure is most energetically favorable. nih.gov
The presence of oxygen vacancies can enhance structural stability in some contexts by providing flexibility for the lattice to accommodate strain during processes like ion intercalation. researchgate.netacs.org For example, in Nb₁₂O₂₉, a carbon coating combined with intrinsic oxygen vacancies was found to enhance structural stability during cycling in a lithium-ion battery. acs.org
Defect Engineering Strategies
Defect engineering is a crucial set of strategies employed to intentionally create and control defects within a material's crystal lattice to modify its properties. In niobium-oxotungsten-titanium compounds, which are often complex oxides, controlling defects such as vacancies, interstitials, and substitutional atoms is key to tuning their electronic, catalytic, and electrochemical performance. mdpi.compurdue.edu These strategies are broadly categorized into aliovalent doping, control of synthesis conditions, and post-synthesis treatments. The deliberate introduction of defects can enhance properties like electrical conductivity, photocatalytic activity, and ion storage capacity by altering the electronic structure and creating active sites. mdpi.comnii.ac.jpresearchgate.net
Aliovalent Doping
When a Nb⁵⁺ ion is substituted for a Ti⁴⁺ ion in the titanium dioxide (TiO₂) lattice, an excess positive charge is introduced. youtube.commdpi.com The material must compensate for this charge imbalance, which can occur through several mechanisms, including the formation of titanium vacancies or the creation of additional electronic charge carriers (electrons). youtube.comresearchgate.net This substitution increases the charge carrier concentration, which can significantly enhance the electrical conductivity of the material. researchgate.netcore.ac.uk For instance, niobium-doped titanium dioxide can exhibit metallic-type conductivity, which is beneficial for applications requiring efficient charge transport, such as in photoelectrodes or as transparent conducting oxides. researchgate.netnih.gov
The ionic radius of the dopant also plays a role. The Shannon ionic radius of Nb⁵⁺ (64 pm) is slightly larger than that of Ti⁴⁺ (60.5 pm for a coordination number of six), causing a lattice expansion upon substitution. nii.ac.jpresearchgate.net This structural change can be observed as a shift in X-ray diffraction peaks to lower angles. nii.ac.jp The level of doping is critical; while low concentrations can improve properties, high amounts of dopants may disrupt the crystal structure, negatively impacting performance. researchgate.net Research has shown that an optimal Nb concentration is necessary to balance ionic and electronic transport for applications like lithium-ion storage. researchgate.net
Table 1: Effects of Aliovalent Doping on Niobium-Titanium Oxides
| Dopant | Host Material | Dopant Concentration | Resulting Defect | Effect on Properties | Reference |
|---|---|---|---|---|---|
| Niobium (Nb⁵⁺) | Titanium Dioxide (TiO₂) | up to 33 at.% | Substitutional Nb on Ti sites (Nb'Ti), increased electron concentration (e') | Enhanced electronic conductivity, improved Li-ion storage capacity. | researchgate.net |
| Niobium (Nb⁵⁺) | Titanium Dioxide (TiO₂) | 0.0 - 1.0 at.% | Formation of shallow delocalized polaron states | Enhanced photoelectrochemical performance under UV irradiation. | mdpi.com |
| Niobium (Nb⁵⁺) | Titanium Dioxide (TiO₂) | 10 mol% | Increased ratio of Ti³⁺/(Ti⁴⁺+Ti³⁺) | Drastic increase in electrical conductivity. | nii.ac.jp |
Control of Synthesis Conditions
The method and conditions used to synthesize niobium-oxotungsten-titanium compounds have a profound impact on the type and concentration of defects. By carefully controlling parameters such as temperature, pressure, atmosphere, and pH during synthesis, it is possible to tailor the defect chemistry.
For example, performing annealing under reducing conditions (low oxygen partial pressure or in the presence of H₂/Ar) can create oxygen vacancies, which act as electron donors and can increase the concentration of Ti³⁺ ions. nii.ac.jpresearchgate.net These oxygen vacancies and associated Ti³⁺ sites can serve as active sites in catalytic reactions. nii.ac.jp Various synthesis techniques offer different levels of control over the material's final properties. Methods like hydrothermal synthesis, sol-gel processes, aerosol-assisted chemical vapor deposition (AACVD), and pulsed laser deposition have been used to produce niobium-doped TiO₂ with specific defect structures. researchgate.netcore.ac.uk Hydrothermal synthesis, for instance, allows for successful substitutional doping of niobium into the TiO₂ lattice at temperatures as low as 180 °C. core.ac.uk The choice of precursors and the synthesis temperature can determine the resulting crystal phase (e.g., anatase vs. rutile) and the homogeneity of dopant distribution. core.ac.uk
Table 2: Influence of Synthesis Parameters on Defect Formation
| Synthesis Method | Key Parameter | Effect on Defect Chemistry | Resulting Property Change | Reference |
|---|---|---|---|---|
| Annealing | Reducing atmosphere (low pO₂) | Formation of oxygen vacancies and titanium vacancies. | Increased electron concentration, metallic-type conductivity. | researchgate.netnih.gov |
| Hydrothermal Synthesis | pH of the process | Control over crystal phase (rutile vs. anatase). | Enables low-temperature substitutional doping of Nb. | core.ac.uk |
| Heat Treatment | Temperature (700 °C) in 4%H₂/Ar | Restraint of anatase-to-rutile phase transformation by Nb doping. | Increased specific surface area and conductivity. | nii.ac.jp |
Post-Synthesis Treatments
After the initial synthesis, various treatments can be applied to further engineer the defect structure of the material. These post-synthesis modifications provide an additional level of control over the material's properties.
Annealing is a common post-synthesis technique where heating the material at high temperatures under a controlled atmosphere can induce, remove, or modify defects. mdpi.com For example, annealing in a reducing atmosphere can create surface vacancies that may act as catalytic active sites. mdpi.com Conversely, annealing in an oxygen-rich environment can reduce the concentration of oxygen vacancies.
Mechanical treatments, such as high-energy ball milling or physical grinding, can introduce defects like dislocations, grain boundaries, and vacancies by physically altering the crystal structure. mdpi.com Another advanced technique is flash sintering, a non-equilibrium process that uses an external electric field in combination with thermal energy to rapidly densify ceramic materials. purdue.edu This method is capable of introducing a variety of defects, including oxygen vacancies, dislocations, stacking faults, and twin boundaries, offering a pathway for rapid defect engineering. purdue.edu
Table 3: Post-Synthesis Defect Engineering Techniques
| Treatment Method | Description | Types of Defects Induced/Modified | Potential Application | Reference |
|---|---|---|---|---|
| Annealing | Heating under controlled atmospheric conditions (e.g., reducing or oxidizing). | Surface vacancies, oxygen vacancies. | Catalysis, tuning electronic properties. | mdpi.com |
| Chemical Etching | Treating the material with a chemical solution to remove surface atoms. | Vacancies, step edges. | Creating active sites for catalysis. | mdpi.com |
| Mechanical Treatment | Physical grinding or high-energy ball milling. | Dislocations, grain boundaries, vacancies. | Enhancing reactivity. | mdpi.com |
Theoretical and Computational Investigations of Niobium Oxotungsten Titanium Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone for the computational study of complex oxides, including those containing niobium, tungsten, and titanium. It offers a robust framework for calculating the electronic, structural, and vibrational properties of these materials from first principles.
First-Principles Calculations for Electronic Structure
First-principles calculations, primarily using DFT, have been employed to elucidate the electronic structure of niobium-tungsten-titanium oxides. These studies focus on understanding the band gap, the nature of the valence and conduction bands, and the distribution of electron density, which are critical determinants of the material's electrical and optical properties. For instance, in materials like Ti(Nb,W)O₂, calculations reveal how the incorporation of tungsten and niobium into the titanium dioxide lattice modifies the electronic landscape. The d-orbitals of the transition metal cations (Ti, Nb, W) and the p-orbitals of oxygen are the primary contributors to the valence and conduction band edges. The specific arrangement and energy levels of these orbitals dictate the material's semiconductor or insulator character and its potential for photocatalytic or electronic applications.
Investigation of Defect-Dopant Complexes (e.g., W dopants and oxygen vacancies)
Defects, such as dopant atoms and vacancies, play a crucial role in determining the functional properties of oxide materials. DFT calculations are instrumental in investigating the formation and interaction of these defects. In the context of niobium-oxotungsten-titanium systems, a key area of study is the interaction between tungsten dopants and oxygen vacancies. These defect-dopant complexes can significantly alter the electronic structure by creating localized states within the band gap, which can affect charge carrier concentration and mobility. Theoretical models can calculate the formation energy of an oxygen vacancy in the vicinity of a tungsten dopant, revealing whether the presence of tungsten promotes or inhibits the creation of these vacancies. This understanding is vital for applications like solid oxide fuel cells and sensors, where oxygen vacancies are critical for ionic conductivity.
Vibrational Properties and Phonon Calculations
The vibrational properties of a crystal are described by its phonon spectrum, which can be calculated using DFT. These calculations provide insight into the dynamic stability of the crystal lattice and are essential for understanding thermal properties, phase transitions, and Raman and infrared spectra. For niobium-oxotungsten-titanium oxides, phonon calculations can predict the frequencies of vibrational modes associated with the stretching and bending of metal-oxygen bonds (e.g., Ti-O, Nb-O, W-O). The absence of imaginary frequencies in the calculated phonon dispersion curves across the entire Brillouin zone is a key indicator of the dynamical stability of a proposed crystal structure.
Ab Initio Studies of Phase Stability
Ab initio (from first principles) thermodynamics, combining DFT energy calculations with models for vibrational and configurational entropy, is a powerful method for predicting the phase stability of materials at different temperatures and pressures. For the complex multi-component niobium-oxotungsten-titanium system, these studies can construct phase diagrams that show the most stable crystalline phases as a function of composition and temperature. By comparing the Gibbs free energy of various competing phases (e.g., different polymorphs or compounds with different cation orderings), researchers can predict synthesis outcomes and identify the thermodynamic driving forces for phase transformations. This is particularly important for designing materials with specific crystal structures tailored for applications such as intercalation electrodes for batteries.
Advanced Characterization Techniques for Structural and Chemical Analysis
Diffraction Techniques
Diffraction techniques are fundamental in determining the crystallographic structure of materials. By analyzing the diffraction pattern of X-rays or neutrons, detailed information about the atomic arrangement, crystal phases, and lattice parameters can be obtained.
X-ray Diffraction (XRD) is a primary tool for identifying crystalline phases and determining the structural properties of niobium-tungsten-titanium oxides. The technique involves directing X-rays at a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystal structure.
In studies of the Nb₂O₅-WO₃ binary system, XRD has been instrumental in constructing the phase equilibrium diagram, revealing the existence of multiple stable compounds. nist.gov For instance, research has identified compounds at various Nb₂O₅:WO₃ ratios, including 6:1, 13:4, 7:3, 8:5, 9:8, 1:1, 4:9, and 2:7, with their compositions established through single crystal and powder diffraction data. nist.gov
Rietveld refinement is a powerful method used in conjunction with XRD to refine the crystal structure model of a material. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions. researchgate.netufmg.br For example, in the analysis of Nb-doped TiO₂, Rietveld refinement of the XRD pattern of a sample calcined at 900°C (NTO900) quantified the phase fractions, revealing that rutile TiO₂ constituted 98.8% of the pattern, while the titanium niobium oxide phase (TiNb₂O₇) accounted for only 1.2%. researchgate.net Similarly, in the study of niobium tungsten oxides like Nb₁₂WO₃₃, Nb₁₄W₃O₄₄, and Nb₁₆W₅O₅₅, Rietveld refinement of XRD data confirmed phase purity exceeding 90%. acs.org
The application of in-situ XRD allows for the study of structural evolution under real-time conditions. wiley.com For instance, in-situ synchrotron high-energy XRD has been used to observe the single-phase solid-solution reaction mechanism in micro-sized Nb₁₄W₃O₄₄ during lithiation/delithiation processes, showing a reversible shift and recovery of diffraction peaks without the appearance of new ones. wiley.com
Interactive Data Table: XRD Findings for Niobium-Tungsten-Titanium Oxides
| Material System | Key Findings from XRD and Rietveld Refinement | References |
| Nb₂O₅-WO₃ | Identified twelve stable compounds and one metastable phase. Determined congruent and incongruent melting points for various phases. | nist.gov |
| Nb-doped TiO₂ | Quantified phase fractions in calcined samples, with rutile TiO₂ being the major phase and TiNb₂O₇ as a minor phase. | researchgate.net |
| Niobium Tungsten Oxides (Nb₁₂WO₃₃, Nb₁₄W₃O₄₄, Nb₁₆W₅O₅₅) | Confirmed high phase purity (>90%) and provided insights into cation site occupancy. | acs.org |
| TiNb₂O₇ | In-situ XRD revealed a complex, three-stage intercalation mechanism for lithium ions. | wiley.com |
| Nb₁₄W₃O₄₄ | In-situ synchrotron XRD showed a single-phase solid-solution reaction during electrochemical cycling. | wiley.com |
Neutron diffraction serves as a complementary technique to XRD, offering distinct advantages for the structural analysis of niobium-tungsten-titanium oxides. Due to the different scattering cross-sections of neutrons for various elements, this technique is particularly sensitive to the positions of lighter elements like oxygen and can effectively distinguish between neighboring elements in the periodic table, such as titanium and niobium. cam.ac.ukresearchgate.net
A significant application of neutron diffraction has been in determining the cation distribution in mixed-metal oxides. For instance, in TiNb₂O₇ and Ti₂Nb₁₀O₂₉, neutron diffraction studies revealed partial cation ordering, with titanium showing a preference for certain crystallographic sites. cam.ac.ukresearchgate.net Specifically, the contrasting neutron scattering lengths of titanium (-3.438 fm) and niobium (7.054 fm) allow for precise determination of their respective site occupancies. cam.ac.ukosti.gov In TiNb₂₄O₆₂, neutron powder diffraction was used for the first time to accurately refine the complex block superstructure, particularly the oxygen sublattice, and revealed significant cation-ordering. cam.ac.uk
Furthermore, neutron diffraction has been employed to investigate the magnetic structures of these materials. In a study of TiₓNb₁₂₋ₓO₂₉, Rietveld refinement of neutron powder diffraction data was crucial for accurately determining the composition at the six crystallographically inequivalent metal sites. mdpi.com The technique has also been used to study structural evolution during processing at high temperatures, providing insights into phase separation kinetics in systems like (Ti,Zr)C-based materials with NbC additions. diva-portal.org
Single crystal X-ray diffraction provides the most definitive and accurate determination of a material's crystal structure. By using a single, well-ordered crystal, this technique can resolve atomic positions with very high precision, which is often not possible with powder diffraction methods.
In the study of the Nb₂O₅-WO₃ system, single crystal X-ray diffraction was fundamental in establishing the exact compositions of eight different stable compounds. nist.gov Preliminary studies using this technique reported the existence of five compounds structurally related to Nb₂O₅ at Nb₂O₅:WO₃ ratios of 15:1, 6:1, 7:3, 8:5, and 9:8. nist.gov The crystal structures for several of these phases were subsequently determined in detail, contributing to the "building block" principle that describes the crystal chemistry of niobate compounds. nist.gov
The growth of single crystals is a critical prerequisite for this technique. Methods like the high-temperature solution growth method are used to synthesize single crystals of materials like EuIn₂. aps.org For oxide systems, the modified Bridgman method has been used to grow single crystals of materials like lead magnesium niobate-lead titanate (PMN-PT) directly from a stoichiometric melt. mdpi.com
Electron Microscopy and Spectroscopy
Electron microscopy techniques provide high-magnification imaging of a material's morphology and microstructure, while associated spectroscopic methods offer elemental composition analysis at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology, particle size, and shape of niobium-tungsten-titanium oxide materials. researchgate.net In SEM, a focused beam of electrons is scanned across a sample's surface, and the resulting signals (secondary electrons, backscattered electrons) are used to form an image.
Studies on Nb-Ti based photocatalysts have used SEM to observe the morphology of the catalysts. frontiersin.org For example, SEM images of NbTi-1% catalyst showed heterogeneous amorphous conglomerates of spherical particles. frontiersin.org In another study, SEM analysis of Pt nanoparticles deposited on hollow Nb-TiO₂ nanostructures revealed a spherical shape and fairly uniform size for the nanostructures. uwo.ca The morphology of WₓV₅TiO₂ catalysts has also been examined using SEM, showing that the addition of WO₃ helps preserve the spherical anatase TiO₂ features at high calcination temperatures. mdpi.com
Energy Dispersive Spectroscopy (EDS), often integrated with SEM, provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when excited by the electron beam, EDS can determine the elemental composition and create elemental maps showing the distribution of different elements. frontiersin.org For instance, EDS analysis of NbTi-1% particles confirmed the presence and showed variations in the concentrations of titanium, niobium, and oxygen. frontiersin.org In the study of tungsten-doped niobia, EDS analysis provided the mass percentage of niobium and tungsten in the samples. researchgate.net Elemental mapping of Ti/Nb dual-element additions in laser cladding coatings has also been performed to understand the distribution of Fe, Cr, Ti, Nb, W, and C. mdpi.com
Interactive Data Table: SEM and EDS Findings for Niobium-Tungsten-Titanium Oxides
| Material | SEM Observations | EDS/Elemental Mapping Findings | References |
| NbTi-1% Photocatalyst | Heterogeneous amorphous conglomerates of spherical particles. | Confirmed presence and variations in Ti, Nb, and O concentrations. | frontiersin.org |
| Pt/Nb-TiO₂ Nanostructures | Spherical and uniform hollow nanostructures composed of smaller nanoparticles. | Confirmed the elemental composition of the support and the presence of Pt. | uwo.ca |
| WₓV₅TiO₂ Catalysts | Addition of WO₃ preserves the spherical morphology of anatase TiO₂ at high temperatures. | Not detailed in the provided search results. | mdpi.com |
| Tungsten-doped Niobia | Doping with W and pre-treatment with H₂O₂ modifies the crystal size and regularity. | Provided mass percentages of Nb and W. | researchgate.net |
| Ti/Nb in Laser Cladding Coatings | Not detailed in the provided search results. | Showed the distribution of Fe, Cr, Ti, Nb, W, and C in different precipitates. | mdpi.com |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even higher magnification and resolution than SEM, allowing for the visualization of the internal microstructure, crystallographic defects, and even atomic-scale lattice fringes. mdpi.com
In the study of Pt nanoparticles on hollow Nb-TiO₂ nanosphere supports, TEM confirmed the spherical shape and mesoporous shell structure of the support, which was composed of small 10-20 nm nanoparticles. uwo.ca HR-TEM further revealed the highly crystalline nature of both the Pt nanoparticles and the Nb-TiO₂ support. uwo.ca Lattice fringes with a spacing of 0.23 nm were indexed to the (111) plane of face-centered-cubic Pt, while a lattice spacing of 0.25 nm corresponded to the (101) plane of rutile TiO₂. uwo.ca
For Nb-doped titanium oxide particles, TEM images showed how the morphology could be controlled by adjusting the solvent composition during synthesis. jst.go.jp In another example, HR-TEM of an 18.5 wt% Pt/Ti₀.₈W₀.₂O₂ electrocatalyst showed a well-defined fringe of 2.3 Å, corresponding to the (111) crystal plane of fcc platinum. academie-sciences.fr The ability of HR-TEM to elucidate the presence of defects in the microstructure of materials like niobium pentoxide has also been highlighted as a robust analytical technique. ufmg.br Furthermore, atomic resolution STEM-EDS imaging has been used to investigate cation ordering in ternary metal oxides like 4Nb₂O₅·9WO₃ and 2Nb₂O₅·7WO₃, revealing that Nb and W ions are well-ordered in their lattices. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. nih.gov In the context of niobium-tungsten-titanium oxides, ESR is invaluable for identifying and quantifying paramagnetic centers, which can include defect sites, trapped charge carriers (electrons or holes), and certain transition metal ions in specific oxidation states. uni-hannover.de
The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field instead of nuclear spins. nih.gov For a material like a niobium-tungsten-titanium oxide, which often finds use in photocatalysis, ESR can monitor photoinduced phenomena in real-time. uni-hannover.de Upon irradiation, electron-hole pairs are generated. These charge carriers can become trapped at defect sites within the oxide lattice or on its surface. ESR spectroscopy can directly detect these trapped carriers, providing detailed information about their local environment, concentration, and stability. uni-hannover.de
In mixed oxides containing titanium, such as TiO₂, ESR studies can identify signals corresponding to Ti³⁺ centers, which are formed by the trapping of photogenerated electrons. Similarly, the technique can detect paramagnetic oxygen species, such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH), which are often formed on the material's surface and play a crucial role in photocatalytic reactions. nih.gov For instance, studies on irradiated TiO₂ nanoparticles have used spin-trapping ESR techniques to confirm the generation of hydroxyl radicals. nih.gov The incorporation of niobium and tungsten can create new types of paramagnetic centers or modify the properties of existing ones. ESR can characterize the electronic structure of Nb⁴⁺ or W⁵⁺ states if they are present and have unpaired electrons. By analyzing the g-factor and hyperfine coupling constants from the ESR spectrum, researchers can gain precise insights into the electronic structure and coordination geometry of these paramagnetic species within the mixed oxide matrix. uni-hannover.deufl.edu
Surface-Sensitive Techniques
The surface of niobium-tungsten-titanium oxides often governs their interaction with the surrounding environment, making surface analysis critical. Surface-sensitive techniques probe the elemental composition and chemical states of the top few nanometers of the material.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and the oxidation states of elements within the near-surface region (typically <10 nm) of a material. acs.orgcern.ch The technique involves irradiating the sample with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of the element and its chemical environment. semanticscholar.org
For niobium-tungsten-titanium oxides, XPS is routinely used to confirm the presence of all three metallic elements and to determine their respective oxidation states. cdmf.org.brresearchgate.net High-resolution scans of the Ti 2p, Nb 3d, and W 4f core level regions are particularly informative.
Titanium (Ti): The Ti 2p spectrum typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the spin-orbit split doublet. For Ti⁴⁺ in an oxide environment, these peaks are located at approximately 458.5-458.8 eV and 464.2-464.4 eV, respectively. cdmf.org.brresearchgate.net The presence of lower oxidation states, such as Ti³⁺, would manifest as additional peaks or shoulders at lower binding energies. researchgate.net
Niobium (Nb): The Nb 3d spectrum also consists of a doublet, Nb 3d₅/₂ and Nb 3d₃/₂. For the pentavalent state (Nb⁵⁺), these peaks are typically observed around 207.8-210.9 eV and 210.6 eV, respectively. cdmf.org.brresearchgate.net The presence of multiple peaks can sometimes be misinterpreted as different oxidation states, but may also arise from final-state effects where valence band electrons couple with the core hole created during photoemission. aps.orgarxiv.org
Tungsten (W): The W 4f region is analyzed to determine the oxidation state of tungsten. The W 4f spectrum is deconvoluted to identify contributions from different species. For instance, the W 4f₇/₂ and W 4f₅/₂ doublet for W⁶⁺ is found at binding energies of approximately 35.5 eV and 37.6 eV, while the W⁵⁺ state appears at lower energies, around 34.2 eV and 36.3 eV. cdmf.org.br XPS analysis allows for the quantification of the W⁶⁺/W⁵⁺ ratio on the material's surface. cdmf.org.br
By combining elemental quantification with oxidation state analysis, XPS provides a detailed picture of the surface chemistry, which is crucial for applications like catalysis, where surface composition dictates activity and selectivity. cdmf.org.br
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Titanium (Ti) | Ti 2p3/2 | Ti4+ | ~458.8 | cdmf.org.br |
| Ti 2p1/2 | ~464.4 | |||
| Niobium (Nb) | Nb 3d5/2 | Nb5+ | ~207.8 | cdmf.org.br |
| Nb 3d3/2 | ~210.6 | |||
| Tungsten (W) | W 4f7/2 | W6+ | ~35.5 | cdmf.org.br |
| W 4f5/2 | ~37.6 | |||
| W 4f7/2 | W5+ | ~34.2 | ||
| W 4f5/2 | ~36.3 |
Spectroscopic Methods for Local Structure and Dynamics
While XPS probes the surface, other spectroscopic methods are required to understand the bulk local atomic structure, electronic transitions, and dynamic processes like ion diffusion.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. copernicus.org It is particularly useful for complex or amorphous materials where long-range order is absent. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org
XANES: This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. copernicus.org In studies of niobium-tungsten-titanium oxides, XANES at the Nb K-edge and W L-edges can be used to track changes in the oxidation states of Nb and W during chemical processes like lithiation. core.ac.uk For example, operando XANES studies on Nb₁₆W₅O₅₅ have shown a nearly linear relationship between the shift in the Nb K-edge absorption energy and the amount of lithium intercalated, confirming the reduction of Nb⁵⁺. core.ac.uk The pre-edge features in Ti K-edge XANES are sensitive to the local symmetry and can indicate whether Ti atoms occupy centrosymmetric sites. researchgate.net
EXAFS: This region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information about the number, type, and distance of nearest-neighbor atoms. copernicus.org For Ti-W mixed oxides, EXAFS has shown that W atoms can substitutionally replace Ti atoms in the anatase lattice. acs.org For niobium oxides, EXAFS can distinguish between corner-sharing and edge-sharing NbO₆ octahedra by resolving different Nb-Nb distances. copernicus.org
| Technique | Edge | Information Obtained | Example Finding | Reference |
|---|---|---|---|---|
| XANES | Nb K-edge | Oxidation state, local symmetry | Edge shift confirms reduction of Nb5+ during lithiation. | core.ac.uk |
| W L-edge | Oxidation state, d-electron density | Reduction of W6+ upon lithiation; changes in W-O interaction modify d-electron density. | acs.orgcore.ac.uk | |
| Ti K-edge | Coordination geometry, local symmetry | Pre-edge features indicate changes in local Ti environment upon doping with Nb or W. | researchgate.net | |
| EXAFS | Nb K-edge | Coordination number, interatomic distances | Resolves Nb-O and Nb-Nb distances, distinguishing corner- vs. edge-sharing octahedra. | copernicus.org |
| W L-edge | Local atomic structure | Confirms W occupies substitutional Ti sites in the TiO2 anatase lattice. | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local chemical environment of specific atomic nuclei. libretexts.org While standard solid-state NMR can provide structural information, specialized techniques like Pulsed Field Gradient (PFG) NMR are exceptionally powerful for studying ion dynamics. acs.org
PFG-NMR is a non-invasive method used to measure the self-diffusion coefficients of mobile species, such as Li⁺ ions in battery materials. acs.org This is particularly relevant for niobium-tungsten-titanium oxides, which are investigated as high-rate battery electrodes. The technique applies magnetic field gradients to label the position of nuclei; the signal attenuation as a function of gradient strength and time allows for the calculation of the diffusion coefficient. acs.org
Direct measurements on complex niobium tungsten oxides like Nb₁₆W₅O₅₅ and Nb₁₈W₈O₆₉ have revealed remarkably fast lithium diffusion. core.ac.uknih.gov Room-temperature Li⁺ diffusion coefficients (D_Li) on the order of 10⁻¹² to 10⁻¹³ m²·s⁻¹ have been reported, which are several orders of magnitude faster than in many conventional electrode materials. core.ac.uknih.gov These measurements provide fundamental insights into why these materials can sustain high charge and discharge rates. Furthermore, advanced techniques like spatially resolved PFG-NMR offer the potential to probe diffusion processes within individual microstructures, providing an even more detailed understanding of ion transport. nih.gov
Beyond diffusion, solid-state NMR using nuclei like ⁹³Nb or ¹⁷O can provide structural details. acs.orgresearchgate.net For example, ⁹³Nb NMR chemical shifts are sensitive to the coordination number of the niobium sites (e.g., four-, five-, or six-coordinated). researchgate.net ¹⁷O NMR, often requiring isotopic enrichment, can probe the M-O-M linkages in the mixed oxide framework. acs.orgacs.org
| Material | Measured Species | Diffusion Coefficient (DLi) at Room Temp. (m²/s) | Activation Energy (eV) | Reference |
|---|---|---|---|---|
| LixNb16W5O55 | Li+ | 10-12 - 10-13 | 0.1 - 0.2 | core.ac.uknih.gov |
| LixNb18W8O69 | Li+ | 10-10 - 10-12 | N/A | nih.gov |
Raman and Fourier Transform Infrared (FTIR) spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrational modes of molecules and crystal lattices. covalentmetrology.com These techniques are sensitive to crystal structure, phase purity, local coordination, and the presence of specific functional groups. nih.govnih.gov
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. In studies of niobium-tungsten-titanium oxides, Raman spectroscopy is excellent for identifying the primary crystalline phase. For materials based on a TiO₂ lattice, the characteristic Raman peaks of the anatase phase (e.g., E_g mode around 150 cm⁻¹, B₁g, and A₁g modes) can be clearly identified. cdmf.org.brresearchgate.net The incorporation of Nb and W as dopants may cause slight shifts in peak positions or changes in peak broadening, which can be related to induced lattice strain, defects, or disorder, but often the primary host lattice structure is preserved at low doping levels. cdmf.org.br
FTIR Spectroscopy: This technique measures the absorption of infrared radiation corresponding to the vibrational and rotational modes of a sample. covalentmetrology.com FTIR is particularly sensitive to polar bonds and is often used to identify surface species, such as hydroxyl groups (-OH) or adsorbed water molecules, on the oxide surface. researchgate.net For the mixed oxide, FTIR spectra would show broad bands corresponding to the metal-oxygen (Ti-O, Nb-O, W-O) stretching and bending vibrations in the low-wavenumber region (typically below 1000 cm⁻¹). For example, the replacement of Si with heavier elements like Ti in silicates leads to the appearance of new IR-active modes. rsc.org A similar effect would be expected in the complex niobium-tungsten-titanium oxide system, where the spectra would represent a convolution of the vibrational modes of the constituent oxides.
Together, Raman and FTIR provide a comprehensive vibrational fingerprint of the material, offering insights into both its bulk crystal structure and its surface chemistry. nih.gov
Thermal Analysis Techniques
Thermal analysis methods are employed to investigate the physical and chemical changes that a material undergoes as a function of temperature. These techniques are particularly valuable for assessing the thermal stability and phase transformations within the niobium;oxotungsten;titanium composite.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques used to measure changes in heat flow and temperature differentials between a sample and a reference material as they are subjected to a controlled temperature program. For this compound oxides, these methods are primarily used to determine thermal stability and to monitor the characteristic phase transition of the titanium dioxide support from the anatase to the rutile crystalline form.
The anatase-to-rutile transformation is a critical parameter, as the anatase phase is generally preferred for catalytic supports due to its higher surface area. The incorporation of niobium and tungsten oxides into the titanium dioxide lattice has been shown to significantly influence this transition. Research findings indicate that both niobium and tungsten species act as structural promoters, inhibiting the sintering of anatase crystallites and increasing the energy barrier for the phase transformation.
DTA curves for this compound materials typically show a distinct, sharp exothermic peak at high temperatures (often >800 °C), which corresponds to the irreversible transformation of anatase TiO₂ to rutile TiO₂. By comparing the peak temperature for the mixed oxide system to that of pure anatase, the stabilizing effect of the dopants can be quantified. The presence of highly dispersed niobium and tungsten oxide species on the surface or within the lattice of the titanium dioxide effectively hinders the atomic rearrangement required for the phase change, thereby enhancing the thermal stability of the material. This stabilization is crucial for applications that involve high-temperature operating conditions, ensuring the material retains its desired structural and textural properties.
| Sample Composition | Niobium Content (wt%) | Tungsten Content (wt%) | Anatase-to-Rutile Transition Peak Temperature (°C) | Reference |
|---|---|---|---|---|
| Pure TiO₂ (Anatase) | 0 | 0 | ~710 | |
| WO₃/TiO₂ | 0 | 9 | ~890 | |
| Nb₂O₅-WO₃/TiO₂ | 2 | 9 | ~955 | |
| Nb₂O₅-WO₃/TiO₂ | 5 | 9 | >1000 |
Other Characterization Techniques
Beyond thermal analysis, a suite of other techniques is necessary to fully elucidate the physical characteristics of the this compound system, including its surface area, porosity, and nanoscale morphology.
Nitrogen (N₂) sorption analysis, conducted at 77 K, is the standard method for determining the key textural properties of porous materials. The Brunauer-Emmett-Teller (BET) method is applied to the N₂ adsorption-desorption isotherm to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) model is used to determine the pore size distribution and total pore volume.
For this compound catalysts, these textural properties are paramount as they directly impact the accessibility of active sites to reactant molecules. The isotherms for these materials typically conform to Type IV according to the IUPAC classification, which is characteristic of mesoporous solids. The presence of a hysteresis loop, often of type H1 or H2, further confirms the existence of mesopores (2-50 nm in diameter) and provides information about the pore geometry.
Studies have demonstrated that the incorporation of niobium and tungsten oxides onto a titanium dioxide support can significantly enhance its textural properties. Compared to pure TiO₂, the mixed oxides often exhibit a higher specific surface area and a larger pore volume. This improvement is attributed to the inhibition of TiO₂ crystallite growth during synthesis and calcination, a direct result of the dispersion of the promoter oxides. The resulting materials possess a well-developed mesoporous network that facilitates efficient mass transfer, which is highly beneficial for heterogeneous catalysis.
| Sample Composition | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
|---|---|---|---|---|
| Pure TiO₂ | 55 | 0.28 | 20.4 | |
| WO₃/TiO₂ (8 wt% W) | 72 | 0.31 | 17.2 | |
| Nb₂O₅-WO₃/TiO₂ (2 wt% Nb, 8 wt% W) | 89 | 0.35 | 15.7 |
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can map out surface features with exceptional detail. It is typically operated in tapping mode for particulate samples to minimize lateral forces and prevent sample damage.
In the context of this compound materials, AFM is used to visualize the surface morphology, particle size, and the distribution of oxide species. AFM images can reveal whether the niobium and tungsten oxides are present as a highly dispersed monolayer, as small amorphous clusters, or as larger crystalline agglomerates on the titanium dioxide support. This information is complementary to data obtained from spectroscopic techniques and is crucial for understanding how the surface structure relates to catalytic activity.
Furthermore, AFM analysis allows for the quantitative assessment of surface roughness. Parameters such as the average roughness (Ra) and the root-mean-square (Rq) roughness are calculated from the topographical data. Research indicates that the surface roughness of the TiO₂ support can be altered by the addition of niobium and tungsten. A high degree of dispersion of the promoter oxides often leads to a smoother surface (lower Ra and Rq values), which is indicative of a well-formed and homogenous catalytic surface. In contrast, the formation of large, poorly dispersed oxide agglomerates would result in a significantly rougher and more heterogeneous surface topology.
| Sample Composition | Average Roughness (Ra, nm) | Root-Mean-Square Roughness (Rq, nm) | Observation Notes | Reference |
|---|---|---|---|---|
| TiO₂ Film | 1.85 | 2.30 | Composed of uniform, rounded nanoparticles. | |
| WO₃/TiO₂ Film | 1.42 | 1.78 | Smoother surface, indicating good dispersion of tungsten oxide. | |
| Nb₂O₅-WO₃/TiO₂ Film | 1.25 | 1.55 | Very smooth and homogeneous surface, suggesting excellent co-dispersion of Nb and W species. |
Structure Function Relationships in Niobium Oxotungsten Titanium Systems
Role of Crystal Structure in Functional Performance
The crystal structure provides the fundamental framework that dictates the physical and chemical behaviors of niobium-oxotungsten-titanium materials. Specific structural motifs, such as Wadsley-Roth and block-type structures, are characteristic of these systems and are crucial to their functionality.
Wadsley-Roth crystallographic shear structures are a defining feature of many niobium-based oxides, including those incorporating titanium and tungsten. nih.gov These structures are derived from the ReO₃-type structure and are composed of blocks of corner-sharing metal-oxygen (MO₆) octahedra. These blocks have dimensions of n x m octahedra and extend infinitely in one direction. researchgate.net The blocks are interconnected through edge-sharing octahedra, forming crystallographic shear planes. csic.es This arrangement creates an open and robust framework with tunnels that can facilitate rapid ion diffusion, a critical characteristic for high-power lithium-ion battery anodes. nih.govrsc.org
The size of these blocks, such as (3x3), (3x4), or (4x4), influences the material's properties. nih.govacs.org For instance, in the Ti-Nb-O system, TiNb₂O₇ exhibits a structure built from 3x3 blocks of octahedra, while Ti₂Nb₁₀O₂₉ is composed of 4x3 blocks. csic.es The specific arrangement and size of these blocks can be tailored through synthesis conditions and the incorporation of different cations like tungsten. rsc.org This structural engineering allows for the optimization of properties such as ion diffusion coefficients, which in some Wadsley-Roth phases can be two orders of magnitude greater than in commercial Li₄Ti₅O₁₂ anodes. acs.org The shear planes also play a vital role in stabilizing the structure, preventing significant volume expansion during ion intercalation and deintercalation. researchgate.net
Table 1: Block Structures in Niobium-Oxotungsten-Titanium Systems
| Compound | Block Size | Crystal System | Reference |
|---|---|---|---|
| TiNb₂O₇ | 3x3 | Monoclinic | csic.es |
| Ti₂Nb₁₀O₂₉ | 4x3 | Monoclinic/Orthorhombic | csic.esosti.gov |
| Nb₁₂WO₃₃ | 3x4 | Monoclinic | acs.org |
| Nb₁₄W₃O₄₄ | 4x4 | Orthorhombic | acs.org |
The fundamental building units of these oxide structures are metal-oxygen octahedra (MO₆). The way these octahedra connect—through corners or edges—and the resulting geometric arrangement can lead to "polyhedral frustration." This refers to the strain and distortion within the crystal lattice that arises from the competing interactions between the polyhedra. In Wadsley-Roth phases, the octahedra within the center of the blocks are relatively undistorted, resembling the ideal ReO₃ structure. bham.ac.uk However, the octahedra located at the shear planes, where edge-sharing occurs, are significantly distorted. bham.ac.uk
This distortion and the connectivity of the polyhedra have a direct impact on the material's electronic properties and ion transport pathways. The connectivity of the octahedral network can either facilitate or hinder ion movement. For example, theoretical calculations have shown that modifying the cation arrangement, which in turn affects polyhedral connectivity, can enhance electronic conductivity and facilitate Li⁺ diffusion both between blocks and through the tunnels. rsc.org The structural flexibility provided by this frustrated arrangement can also help accommodate the strain of ion insertion, contributing to the material's stability during cycling.
Electronic Structure and Redox Mechanisms
The electronic structure dictates the electrical conductivity and the redox behavior of the material, which are central to its function in electrochemical devices. The presence of multiple transition metals (Nb, W, Ti) with various accessible oxidation states allows for complex and high-capacity redox processes.
A key advantage of niobium-oxotungsten-titanium systems is their ability to undergo multielectron redox reactions, which leads to high theoretical capacities. nih.govresearchgate.net During electrochemical processes like lithiation, the transition metal cations can be reduced, and upon delithiation, they are oxidized. The specific redox couples involved include:
Niobium: Nb⁵⁺ can be reduced to Nb⁴⁺ and further to Nb³⁺, enabling a two-electron transfer per niobium atom. nih.gov
Tungsten: W⁶⁺ can be reduced, with evidence suggesting it can go down to W⁴⁺. osti.gov In some systems, tungsten atoms may be preferentially reduced over niobium. nih.gov
Titanium: The Ti⁴⁺/Ti³⁺ redox couple is also active in these materials. researchgate.netresearchgate.net
The combination of these redox couples in a single material results in a high number of electrons that can be transferred per formula unit, significantly enhancing the storage capacity. nih.gov For example, in titanium niobium oxides, the combination of the Nb⁵⁺/Nb³⁺ and Ti⁴⁺/Ti³⁺ redox processes can yield theoretical capacities more than double that of Li₄Ti₅O₁₂. researchgate.net The operating voltage for these redox reactions typically falls within a safe range (1.0–2.0 V vs. Li⁺/Li), which is crucial for preventing the formation of lithium dendrites. nih.gov
Table 2: Redox Potentials of Relevant Transition Metals
| Redox Couple | Approximate Potential (vs. Li⁺/Li) | Reference |
|---|---|---|
| Ti⁴⁺/Ti³⁺ | ~1.5 - 2.0 V | nih.govresearchgate.net |
| Nb⁵⁺/Nb⁴⁺/Nb³⁺ | ~1.0 - 2.0 V | nih.gov |
The electronic states in these complex oxides can exhibit both localized and delocalized characteristics. aps.org This duality is a direct consequence of the block-like crystal structure. aps.org
Localized electrons: These electrons are confined to specific regions, often within the blocks of the crystal structure, spanning multiple metal sites. bham.ac.ukaps.org First-principles studies have shown that the block structure leads to the formation of flat energy bands, which correspond to these localized states. aps.org
Delocalized electrons: These electrons are not bound to a single atom or a small group of atoms but are spread out over a larger portion of the crystal lattice, contributing to metallic conductivity. byjus.com These states correspond to more dispersive energy bands. aps.org
Initially, upon reduction (e.g., during lithium insertion), electrons tend to be localized. bham.ac.uk As the degree of reduction increases, a transition to a more metallic state with delocalized electrons can occur. bham.ac.uk This behavior is likened to n-doped semiconductors, but with a finite capacity for localized electrons. aps.org Once a certain threshold of inserted electrons is surpassed, subsequent electrons tend to be delocalized. aps.org This transition from localized to delocalized states is crucial for maintaining good electronic conductivity throughout the charge and discharge process, which is essential for high-rate performance.
Defect Chemistry and Functionality
Real crystals are never perfect, and the presence of defects can significantly influence the material's properties. In Wadsley-Roth phases, the defect chemistry is complex and plays a critical role in functionality.
Extended planar defects, known as Wadsley defects, are a common feature in these systems. osti.gov These can be viewed as intergrowths of different block structures within the parent lattice. osti.gov For instance, a material designed to be TiNb₂O₇ might contain regions with the Ti₂Nb₁₀O₂₉ structure. osti.gov These defects are sensitive to synthesis conditions like composition and temperature. osti.gov
Point defects, such as oxygen vacancies or cation disorder (where different metal ions occupy sites not typical for them in an ideal structure), also play a significant role. nih.govbham.ac.uk Cation disorder, for example, where tungsten atoms occupy block-center octahedral sites, has been proposed as a mechanism to enable multi-electron redox behavior in materials that would otherwise exhibit single-electron redox. acs.org The introduction of defects, whether planar or point defects, can alter the local electronic structure, create new ion diffusion pathways, and ultimately enhance the electrochemical performance of the material. csic.esrsc.org Judicious "defect engineering" is therefore a powerful strategy for tuning the properties of these complex oxides. rsc.org
Impact of Oxygen Vacancies and Cation Vacancies
In mixed-metal oxide systems such as those containing niobium, oxotungsten, and titanium, point defects, including oxygen and cation vacancies, are fundamental to the material's structure and properties. These defects are not merely imperfections but are integral for maintaining charge neutrality and creating functionally active sites. The presence of multiple cations with different stable oxidation states (Ti⁴⁺, Nb⁵⁺, W⁶⁺) necessitates charge compensation, which is often achieved through the formation of these vacancies. acs.orgnih.gov
The introduction of Nb⁵⁺ into a TiO₂ lattice, for example, can be compensated by the formation of titanium vacancies or the generation of reduced Ti³⁺ centers. acs.org Similarly, in complex tungsten bronze structures containing strontium, samarium, titanium, and niobium, oxygen vacancies are created to balance charge, which in turn shrinks the lattice and weakens properties like ferroelectricity. rsc.org The specific sites of these oxygen vacancies are not random; they preferentially locate at positions that induce instability in the crystal structure, such as the O₃ and O₅ sites in certain tungsten bronze lattices. rsc.org
The deliberate creation of oxygen vacancies is a key strategy for tuning material properties. In titanium niobium oxides (TNOs), for instance, synthesis via a solid-phase method using NH₄Cl can introduce both chlorine doping and oxygen vacancies. nih.gov The vacancies provide more active sites for lithium intercalation and induce the formation of reduced cation states (Ti³⁺ and Nb⁴⁺) to maintain charge balance. nih.gov This modification of cation oxidation states and the introduction of donor-like defect states from oxygen vacancies can decrease the material's work function. researchgate.net In Ti-W binary oxides, charge neutrality is primarily achieved through the formation of cation vacancies located near the tungsten centers. acs.org These vacancies and the associated structural distortions are critical in dictating the material's electronic structure and functional performance.
| Defect Type | Primary Impact | Associated Structural / Electronic Change | Example System |
|---|---|---|---|
| Oxygen Vacancy | Charge compensation, creation of active sites | Formation of reduced cations (e.g., Ti³⁺, Nb⁴⁺), introduction of donor-like states, lattice shrinkage | Sr₅SmTi₃₊₂ₓNb₇₋₂ₓO₃₀₋ₓ rsc.org, TiNb₂O₇ nih.gov |
| Cation Vacancy | Charge compensation for dopants with different valence states | Local structural distortions around the vacancy and dopant atoms | W-doped TiO₂ acs.org |
| Planar Defects (e.g., Wadsley Defects) | Accommodate non-stoichiometry, relieve strain | Formation of crystallographic shear planes, ordered block structures | TiNb₂O₇, Nb-W-O systems osti.govnsf.gov |
Defect-Mediated Transport Phenomena
The vacancies and structural defects inherent to niobium-oxotungsten-titanium systems are pivotal in mediating the transport of electrons and ions, which is the basis for their utility in electrochemical devices. Oxygen vacancies, in particular, play a significant role in enhancing electronic conductivity. By introducing delocalized electrons and creating Ti³⁺/Nb⁴⁺ states, they can effectively narrow the material's bandgap, transforming it from an insulator to a semiconductor and thus facilitating electron transfer. nih.govsciopen.com
Ionic transport, especially of lithium ions, is profoundly influenced by the unique crystallographic shear (CS) structures, such as the Wadsley-Roth phases, that are common in niobium-titanium and niobium-tungsten oxides. nsf.govwiley.comufl.edu These structures feature blocks of corner-sharing metal-oxygen octahedra joined by edge-sharing planes. These shear planes create open, three-dimensional frameworks that act as rapid diffusion pathways for ions. wiley.comnih.gov Computational studies on niobium tungsten oxides show that lithium diffusion occurs through jumps between sites within these planes, with low activation barriers (80–300 meV), leading to what is effectively one-dimensional transport. acs.org The diffusion coefficients are remarkably high, on the order of 10⁻¹² to 10⁻¹³ m²s⁻¹, enabling extremely fast charging capabilities. acs.orgcore.ac.uk
Furthermore, the charge accommodation mechanism during ion intercalation is itself a defect-mediated phenomenon. In Wadsley-Roth phases like TiNb₂O₇ and Nb₂O₅, lithiation proceeds via two distinct redox mechanisms. nih.govacs.org At low lithium concentrations, an atom-centered charge compensation occurs. At higher concentrations, a metal-dimer redox mechanism dominates, involving the formation of bonding orbitals between adjacent, edge-sharing metal cations. nih.govacs.org This complex process, along with the ability of planar defects to relieve strain and provide strong adsorption sites for ions, enhances both capacity and structural stability during high-rate cycling. nsf.gov
| Transport Phenomenon | Mediating Defect | Mechanism / Effect | Example System |
|---|---|---|---|
| Electronic Conduction | Oxygen Vacancies | Narrows bandgap, increases charge carrier density (e.g., Ti³⁺), transforms material to be more semiconducting. | Sn-modified Ti₂Nb₁₀O₂₉ sciopen.com, Cl-doped TiNb₂O₇ nih.gov |
| Ionic (Li⁺) Diffusion | Crystallographic Shear Planes | Provides 1D channels for rapid ion movement with low activation barriers. | Nb₁₆W₅O₅₅, Nb₁₄W₃O₄₄ acs.org |
| Charge Compensation (Lithiation) | Metal-Metal Dimers | Accommodates high concentrations of intercalated Li⁺ through formation of bonding orbitals between metal cations. | TiNb₂O₇, Nb₂O₅ nih.gov |
| Ion Intercalation Capacity | Planar Defects | Act as strong adsorption sites for Li⁺, allowing for higher capacity and strain relief. | d-H-Nb₂O₅ nsf.gov |
Nanoscaling and Morphological Control for Enhanced Functionality
Beyond the atomic-level crystal structure and defect chemistry, the functionality of niobium-oxotungsten-titanium oxides is critically dependent on their architecture at the nanoscale. Engineering the size, shape, and assembly of these materials—a practice known as morphological control—is essential for optimizing their performance in applications ranging from catalysis to energy storage. mdpi.com
Hierarchical Structures and Porosity
A more advanced approach to morphological control involves the creation of hierarchical structures, which possess porosity across multiple length scales (e.g., micropores, mesopores, and macropores). sci-hub.se These structures offer a combination of high surface area, excellent accessibility to active sites for chemical reactions, and enhanced mass transport for reactants and products. sci-hub.semdpi.com
A prominent method for creating porous oxide layers on titanium and its alloys, including those with niobium, is anodization, also referred to as plasma electrolytic oxidation (PEO) or micro-arc oxidation (MAO). scienceopen.comnih.govresearchgate.net By carefully controlling the anodization parameters such as the electrolyte composition, applied voltage, and time, it is possible to grow highly porous oxide films with tailored characteristics. hep.com.cn Anodization of Ti-Nb alloys in nitrate-based electrolytes can produce self-organized, through-hole nanoporous layers with pore diameters of 10–50 nm. scienceopen.com Similarly, MAO treatment of a Ti-6Al-7Nb alloy in a phosphate (B84403) buffer results in a highly porous surface consisting mainly of the anatase phase of TiO₂. researchgate.net The pore size and layer thickness in these processes are directly dependent on the applied voltage. scienceopen.comresearchgate.net
In addition to anodization, template-based methods are used to synthesize hierarchical structures. Block polymers can serve as soft templates for the sol-gel synthesis of mesoporous niobium-tungsten oxides. rsc.org These hierarchical and porous architectures significantly boost functionality by facilitating mass transfer and improving light-harvesting efficiency in photocatalysis or increasing the electrode-electrolyte contact area in batteries. mdpi.com
| Base Material | Anodization Conditions | Resulting Structure | Pore Diameter | Layer Thickness | Reference |
|---|---|---|---|---|---|
| Ti-45Nb Alloy | Aqueous HNO₃, 20-40 V | Ordered, through-hole nanoporous oxide | ~10-50 nm | ~10 µm | scienceopen.com |
| Ti-6Al-7Nb Alloy | Phosphate buffer (pH 5), >150 V | Highly porous oxide layer (Anatase TiO₂) | Irregular, size increases with voltage | Not specified | researchgate.net |
| Ti-6Al-7Nb Alloy | Ca(H₂PO₂)₂ solution with hydroxyapatite, 300-450 V | Porous oxide layer with incorporated hydroxyapatite | Irregular, various sizes | Increases with voltage | nih.gov |
| Ti Metal | Aqueous HNO₃, 15-40 V | Well-ordered pores | ~25 nm | ~10 µm | scienceopen.com |
Future Research Directions and Perspectives
Exploration of New Compositions within the Nb-Ti-W-O System
A primary avenue of future research is the systematic exploration of new, single-phase compositions within the niobium-titanium-tungsten-oxygen (Nb-Ti-W-O) pseudoternary system. researcher.liferesearchgate.net While the constituent pseudobinaries, such as Nb-Ti-O and Nb-W-O, have been investigated as high-power anodes for Li-ion batteries, the ternary space remains largely uncharted. rsc.orgmcgill.ca Initial studies involving the synthesis of numerous compositions have revealed that materials containing all three metallic elements—niobium, titanium, and tungsten—can outperform their binary counterparts in electrochemical applications. rsc.org
For instance, research has demonstrated that certain ternary compositions achieve higher discharge capacities and better capacity retention compared to materials from the Nb₂O₅-WO₃ and Nb₂O₅-TiO₂ pseudobinaries. researcher.liferesearchgate.net One study reported a room temperature discharge capacity as high as 315 mAh/g with 97% capacity retention after several weeks of cycling, a notable improvement over binary mixtures. rsc.org Future work will focus on high-throughput synthesis and characterization to map out the phase space and identify compositions with optimal properties for specific applications, such as implantable medical devices that require longevity and excellent performance at body temperatures. rsc.orgresearchgate.net
| Material System | Key Finding | Reported Discharge Capacity (Room Temp.) | Reported Capacity Retention | Potential Application |
|---|---|---|---|---|
| Nb-W-O Binary | Impressive capacity retentions of up to 96.8% after 10 cycles. mcgill.ca | Up to 235 mAh/g mcgill.ca | Up to 96.8% mcgill.ca | High-Rate Li-ion Batteries |
| Nb-Ti-O Binary | Highest capacity retention found is 68.4% after 10 cycles. mcgill.ca | Up to 235 mAh/g mcgill.ca | Up to 68.4% mcgill.ca | High-Rate Li-ion Batteries |
| Nb-Ti-W-O Ternary | Outperforms binary compositions. rsc.org | Up to 315 mAh/g rsc.org | 97% after several weeks; up to 98.9% at 37°C. rsc.org | Implantable Medical Devices, High-Performance Li-ion Batteries |
Advanced Structural and Defect Characterization Techniques
A deeper understanding of the atomic-level structure and its imperfections is critical. Future investigations will increasingly rely on advanced characterization techniques to probe these materials. While powder X-ray diffraction (XRD) is standard for phase identification, high-resolution transmission electron microscopy (TEM) is essential for visualizing the real crystal structure, including extended planar defects known as Wadsley defects. osti.govmdpi.com These defects, which are sensitive to composition and synthesis conditions, have been described in related TiO₂–Nb₂O₅ and Nb₂O₅–WO₃ systems and are expected to significantly influence properties. osti.gov
Furthermore, in situ characterization methods are becoming indispensable. For example, in situ high-energy synchrotron X-ray diffraction can be used to observe the structural evolution of these materials during electrochemical processes like lithiation. wiley.com This technique allows researchers to witness phase transformations, lattice parameter changes, and anisotropic expansion in real-time, providing direct evidence for reaction mechanisms, such as the single-phase solid-solution reaction observed in some niobium tungsten oxides. wiley.com Combining these experimental observations with computational analysis will provide a comprehensive picture of how ions are inserted and extracted from the host structure.
Refined Theoretical Modeling and Prediction
Theoretical modeling, particularly using Density Functional Theory (DFT), will continue to be a cornerstone of future research. cam.ac.uk Computational studies have already provided significant insights into lithium diffusion pathways in niobium tungsten oxide shear structures, identifying low activation barriers for ion hopping and demonstrating that diffusion is effectively one-dimensional, constrained by the crystallographic shear planes. cam.ac.ukresearchgate.net Future DFT calculations will aim to model more complex, multi-component systems to predict stable phases and their electronic properties, guiding experimental efforts toward the most promising compositions. rsc.org
Beyond DFT, machine learning and artificial intelligence are emerging as powerful tools for accelerating materials discovery. bohrium.com Surrogate machine learning models can be trained on existing experimental and computational data to predict the properties of a vast number of unexplored compositions, drastically reducing the time and effort required for screening. bohrium.comjst.go.jp This approach has been used to predict the yield strength of complex Al-Cr-Nb-Ti-V-Zr high-entropy alloys and can be adapted to the Nb-Ti-W-O system to predict electrochemical properties, phase stability, and ion diffusivity, thereby enabling a more efficient, data-driven search for new materials. bohrium.com
Novel Synthesis Routes for Tailored Architectures
The synthesis method profoundly impacts the final material's morphology, crystallinity, and performance. While traditional high-temperature solid-state reactions are common, future research will increasingly focus on novel synthesis routes that offer precise control over the material's architecture at the nanoscale. acs.orgniobium.tech
Promising techniques include:
Hydrothermal and Solvothermal Methods: These low-temperature methods can produce unique nanostructures like the Nb₃O₇F nanosheets, which can serve as templates for composite materials. mdpi.comnih.gov
Sol-Gel Processes: The Pechini sol-gel technique has been used to create co-doped TiO₂ nanocrystals, offering a pathway to produce highly homogeneous, multi-element oxide materials. nih.gov
Supercritical-CO₂-Assisted Methods: This novel approach has been used to prepare highly dispersed, amorphous Nb₂O₅ nanoparticles with very high surface areas, demonstrating its potential for creating catalytically active materials. rsc.org
Soft-Templating: This route allows for the creation of mesoporous films, such as Nb-doped titania, which can maximize the electrode-electrolyte interface area, a crucial factor for electrochemical devices. rsc.org
By moving beyond bulk powders to tailored architectures like nanosheets, nanofibers, and mesoporous films, researchers can enhance properties such as ionic conductivity and active site availability, leading to superior performance in energy storage and catalysis. mdpi.comresearchgate.net
| Synthesis Method | Typical Product | Key Advantage | Example System |
|---|---|---|---|
| High-Temperature Solid-State | Micron-sized crystalline powders | Achieves thermodynamic equilibrium phases | Nb₁₂WO₃₃, Nb₁₄W₃O₄₄ acs.org |
| Hydrothermal/Solvothermal | Nanorods, nanosheets | Control over morphology and crystal phase at lower temperatures | WO₃ nanorods, Nb₃O₇F nanosheets mdpi.comnih.gov |
| Soft-Templating (Dip-Coating) | Mesoporous thin films | High surface area and controlled porosity | NbₓTi₁₋ₓO₂ films rsc.org |
| Supercritical-CO₂-Assisted | High-surface-area nanoparticles | Environmentally benign solvent, highly dispersed product | Amorphous Nb₂O₅ rsc.org |
Expanding Fundamental Understanding of Structure-Property Relationships
A central goal of future research is to build a comprehensive understanding of the fundamental relationships between the atomic structure and the functional properties of Nb-Ti-W-O materials. For Wadsley-Roth crystallographic shear structures, which are common in these systems, key questions remain. acs.orgnsf.gov For instance, research has begun to systematically investigate how the size of the constituent metal-oxide blocks [e.g., (3x4), (4x4), (4x5)] influences Li-ion diffusivity, charge-discharge profiles, and capacity. acs.orgnsf.gov
Initial findings suggest that larger block sizes can lead to higher Li-ion diffusivity due to an increased number of diffusion tunnels. nsf.gov However, this can be counteracted by other factors, such as an unfavorable increase in the slope of the charge-discharge profile, which is detrimental to delivering constant power. nsf.gov Another critical factor is cation ordering. The specific placement of W, Nb, and Ti atoms on different crystallographic sites (e.g., tetrahedral vs. octahedral) can determine whether a material undergoes multi-electron redox, directly impacting its storage capacity. acs.orgnsf.gov Elucidating these intricate structure-property correlations is essential for designing the next generation of materials with precisely engineered properties for advanced energy storage applications. cam.ac.ukresearchgate.net
Q & A
Q. What are the optimal plasma electrolytic polishing (PEP) parameters for minimizing surface roughness in titanium and niobium?
Methodological Answer: PEP efficiency for titanium and niobium depends on voltage and current density. For titanium, optimal parameters are 300 V and 0.18–0.30 A/cm², while niobium requires 280–300 V and 0.18–0.20 A/cm². These settings balance energy input and vapor-gas shell thickness to reduce surface roughness (Ra) from 0.365 µm to <0.1 µm for titanium and 0.706 µm to <0.2 µm for niobium .
Q. What synthesis methods ensure phase purity in Nb-doped SrTiO3 perovskites?
Methodological Answer: Sol-gel synthesis using titanium(IV) isopropoxide and niobium ethoxide precursors, combined with calcination at 1173 K and sintering at 1573 K for 8 hours, minimizes multiphase formation. Maintaining niobium concentrations ≤3 mol% (0.56 at%) prevents secondary phase interference, as higher concentrations destabilize the perovskite structure .
Q. How does niobium micro-alloying improve mechanical properties in normalized cast steel?
Methodological Answer: Adding 0.05% niobium refines pearlite colonies in ferrite matrices, enhancing hardness (25% increase) and tensile strength (18% improvement) compared to vanadium or titanium. Taguchi experimental design and ANOVA analysis confirm niobium's superior grain-boundary strengthening effects .
Advanced Research Questions
Q. How can conflicting reports on charge transfer in Nb-doped SrTiO3 be resolved?
Methodological Answer: Discrepancies in charge transfer (towards oxygen vs. niobium) arise from computational models (DFT vs. HF methods) and doping concentrations. Using WIEN2k FP-LAPW DFT calculations for low Nb doping (0.42–0.56 at%) and validating with XPS/EDS data on electron density redistribution can reconcile contradictions. Controlled synthesis (≤3 mol% Nb) avoids multiphase interference, ensuring reliable electronic structure analysis .
Q. What experimental strategies mitigate inhomogeneity in Ti-Zr-Nb carbide composites?
Methodological Answer: Inconel matrix composites with 5–20 mass% mixed carbides show Nb diffusion into Zr-rich phases during sintering. EDS mapping and thermal expansion analysis (CTE ≈8.5–9.5 ×10⁻⁶/K) reveal phase segregation dynamics. Adjusting sintering temperatures and carbide stoichiometry (e.g., (Ti,Zr)C₀.₈₅) reduces residual stress and improves interfacial stability .
Q. Why does niobium outperform titanium in enhancing copper's high-temperature electrical conductivity?
Methodological Answer: Nb additions (2–5 vol%) form coherent precipitates in Cu matrices, reducing electron scattering at grain boundaries. At 500 K, Nb-doped Cu retains 92% IACS conductivity vs. 85% for Ti-doped Cu. TEM and nanoindentation show Nb's superior solubility and dislocation-pinning effects, critical for high-temperature cable applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
